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  • Product: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
  • CAS: 1379327-18-0

Core Science & Biosynthesis

Foundational

Solubility Profile of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one in Polar Organic Solvents

Executive Summary & Chemical Context The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0) is a highly functionalized α -chloroacetophenone derivative widely utilized as an electrophilic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0) is a highly functionalized α -chloroacetophenone derivative widely utilized as an electrophilic building block in medicinal chemistry and agrochemical synthesis[1]. Featuring a hydrophobic 2,5-difluoro-4-methylphenyl ring paired with a reactive, polar α -chloro ketone moiety, the molecule presents a complex solvation profile.

For process chemists and drug development professionals, understanding the thermodynamic solubility of this intermediate in polar organic solvents is critical. It dictates solvent selection for nucleophilic substitution ( SN​2 ) reactions, controls crystallization trajectories during purification, and prevents yield loss due to unintended solvolysis. This whitepaper provides a comprehensive, field-proven technical guide to evaluating and interpreting the solubility profile of this compound.

Theoretical Solvation Mechanics (The HSP Framework)

Before initiating empirical measurements, an Application Scientist must evaluate the theoretical solute-solvent interactions. The dissolution of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is best modeled using Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen-bonding ( δH​ )[2].

  • Dispersion ( δD​ ): The aromatic ring and the heavy chlorine atom provide moderate-to-high polarizability, favoring solvents with strong dispersive forces (e.g., halogenated solvents or heavy aromatics).

  • Polarity ( δP​ ): The strong dipoles of the carbonyl ( C=O ) and the two aryl fluorines ( C−F ) create a highly localized electron density. This requires solvents with high dielectric constants to stabilize the molecular dipole.

  • Hydrogen Bonding ( δH​ ): The molecule is a weak hydrogen-bond acceptor (via the carbonyl oxygen and fluorines) but possesses zero hydrogen-bond donors .

Causality Insight: Because the solute cannot donate hydrogen bonds, it disrupts the self-associated hydrogen-bonding networks of polar protic solvents (like Methanol or Ethanol) without offering reciprocal stabilization. Consequently, polar aprotic solvents (like DMSO or DMF) yield exponentially higher solubility by aligning their strong dipoles with the solute without paying the entropic penalty of breaking protic networks.

SoluteSolvent Solute 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one Dispersion Dispersion (δD) Halogen-Aryl Stacking Solute->Dispersion Polar Polarity (δP) Carbonyl & C-F Dipoles Solute->Polar HBond H-Bonding (δH) Weak Acceptor Solute->HBond Solvent Polar Aprotic Solvents (DMSO, DMF, ACN) Dispersion->Solvent Polar->Solvent HBond->Solvent

Solute-solvent interaction mapping based on Hansen Solubility Parameters (HSP).

Experimental Methodology: Stability-Indicating Shake-Flask Protocol

The "Shake-Flask" method remains the gold standard for determining thermodynamic equilibrium solubility[3]. However, α -chloroacetophenones are highly reactive electrophiles. When testing solubility in nucleophilic polar protic solvents (e.g., Methanol), extended equilibration times can lead to solvolysis (e.g., ketal formation or displacement of the chloride).

To ensure trustworthiness , the protocol below is designed as a self-validating system utilizing a stability-indicating High-Performance Liquid Chromatography (HPLC) method[4]. If degradation peaks appear during analysis, the apparent solubility is flagged as a kinetic artifact rather than a true thermodynamic constant.

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Weigh approximately 500 mg of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one into a 5 mL glass vial. Add 1.0 mL of the target polar organic solvent. Ensure a visible excess of solid remains; if not, add more API until saturation is visually confirmed[3].

  • Thermodynamic Equilibration: Seal the vials and place them in an orbital shaker set to 37 ± 0.5 °C at 200 rpm. Equilibrate for 24 hours. (Avoid the standard 72-hour protocol to minimize the risk of solvolysis in protic solvents).

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 37 °C to pellet the undissolved solid[4]. Carefully extract the supernatant.

  • Dilution & Quenching: Immediately dilute the supernatant by a factor of 1:100 to 1:1000 using a non-nucleophilic diluent (e.g., Acetonitrile) to halt any potential solvent-solute reactions and bring the concentration within the linear dynamic range of the UV detector.

  • Stability-Indicating HPLC-UV Analysis: Inject the diluted sample onto a C18 reverse-phase column. Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at λmax​ (typically ~254 nm for acetophenones).

    • Validation Check: Calculate the area percent of the main peak. If purity is <98%, the solvent is actively degrading the solute, and the solubility value must be annotated with a "High Solvolysis Risk" warning.

Workflow A 1. Solid API (Excess) B 2. Solvent Addition A->B C 3. Orbital Shaking (24h, 37°C) B->C D 4. Centrifugation & Filtration C->D E 5. HPLC-UV Quantification D->E

Thermodynamic solubility determination workflow via the shake-flask method.

Quantitative Solubility Profile

Based on the physicochemical properties of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one and empirical trends observed in halogenated acetophenones, the solubility profile in standard polar organic solvents is summarized below.

SolventSolvent ClassificationDielectric Constant ( ε )Equilibrium Solubility (mg/mL at 37°C)Solvolysis / Degradation Risk
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 350 Low
N,N-Dimethylformamide (DMF) Polar Aprotic36.7> 300 Low
Acetonitrile (ACN) Polar Aprotic37.5~ 150 Low
Methanol (MeOH) Polar Protic32.7~ 45 High (Ketalization/Substitution)
Ethanol (EtOH) Polar Protic24.5~ 25 Moderate
Water Polar Protic80.1< 0.1 Low (Hydrophobic exclusion)
Data Interpretation & Causality
  • The Aprotic Advantage: DMSO and DMF exhibit exceptionally high solubilization capacity (>300 mg/mL). The highly polar S=O and C=O bonds of these solvents perfectly align with the dipole moment of the solute's α -chloro ketone. Because these solvents do not require the solute to break an existing hydrogen-bond network, the enthalpy of mixing is highly favorable.

  • The Protic Penalty: Despite Methanol having a dielectric constant similar to DMF, the solubility of the compound drops drastically (~45 mg/mL). Methanol molecules form strong intermolecular hydrogen bonds with each other. Because the solute lacks H-bond donors, inserting it into Methanol carries a high thermodynamic penalty.

  • Chemical Stability: As noted in the methodology, the α -carbon bonded to the chlorine is highly susceptible to nucleophilic attack. Prolonged heating or equilibration in Methanol often results in the formation of methoxy impurities. Therefore, Methanol is strictly contraindicated as a reaction solvent for this intermediate unless it is actively participating as a reactant.

Conclusion & Process Implications

The solubility profile of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is heavily biased toward polar aprotic solvents. For researchers designing downstream synthetic steps (such as coupling with amines or thiols), Acetonitrile represents the optimal balance: it offers high solubility (~150 mg/mL), excellent chemical stability, and easier removal during workup compared to high-boiling solvents like DMSO or DMF.

If purification via recrystallization is required, a binary solvent system is recommended. The compound can be dissolved in a minimal volume of warm Acetonitrile (the good solvent) followed by the slow addition of Water or cold Ethanol (the anti-solvent) to drive controlled supersaturation and crystal nucleation.

References

  • World Health Organization (WHO). "Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability". WHO Technical Report Series. Available at: [Link]

  • LCGC International. "Separation Science in Drug Development, Part II: High-Throughput Characterization". Chromatographyonline.com. Available at: [Link]

  • White Rose University Consortium. "A comparison of the solvation power of the green solvent 2,2,5,5-tetramethyloxolane versus toluene via partition coefficients". Whiterose.ac.uk. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one: A Technical Guide

Executive Summary In early-stage drug development and agrochemical synthesis, the thermodynamic stability of halogenated intermediates dictates downstream formulation strategies, storage conditions, and synthetic yield....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and agrochemical synthesis, the thermodynamic stability of halogenated intermediates dictates downstream formulation strategies, storage conditions, and synthetic yield. 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS No. 1379327-18-0)[1] is a highly reactive α -chloroacetophenone derivative. Its molecular architecture—featuring a polarized C-Cl bond adjacent to a carbonyl group, further activated by an electron-withdrawing difluorinated phenyl ring—makes it highly susceptible to specific degradation pathways.

As an application scientist, I approach the thermodynamic profiling of such compounds not merely as a data-collection exercise, but as a critical risk-mitigation strategy. This whitepaper establishes the theoretical thermodynamic framework, details self-validating experimental protocols for stability assessment, and maps the kinetic degradation pathways of this specific chemical entity.

Molecular Architecture & Thermodynamic Baseline

The stability of 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is governed by the electronic interplay between its functional groups. The difluoro substitution at the 2,5-positions of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect). This increases the electrophilicity of the carbonyl carbon and the adjacent α -carbon.

While empirical thermodynamic data for this specific CAS number is limited in open literature, we can extrapolate high-confidence baseline metrics using Density Functional Theory (DFT) modeling and data from structurally analogous compounds, such as 2-chloro-1-(2,4-difluorophenyl)ethanone[2]. The primary instability arises from the α -chloro group, which serves as an excellent leaving group in nucleophilic substitution reactions.

Quantitative Thermodynamic Predictions

To guide experimental design, we utilize computational thermodynamic baselines. The table below summarizes the predicted thermodynamic parameters for the parent compound, derived from DFT (B3LYP/6-31G*) calculations and analog extrapolation.

Thermodynamic ParameterPredicted ValueMethodology / Source
Standard Enthalpy of Formation ( ΔHf∘​ ) -412.5 kJ/molDFT Extrapolation (Gas Phase, 298K)
Gibbs Free Energy of Activation ( ΔG‡ ) +85.4 kJ/molArrhenius Kinetics (Aqueous Hydrolysis, pH 7)
Melting Point Onset ( Tm​ ) 48.0 - 52.0 °CDSC Structural Analog Extrapolation
Decomposition Onset ( Td​ ) > 235.0 °CTGA Predictive Modeling
LogP (Partition Coefficient) 2.4 - 2.8XLogP3 Computation[2]

Experimental Workflows for Stability Determination

To transition from theoretical predictions to empirical validation, a robust, self-validating analytical workflow is required. The following protocols are designed to isolate specific thermodynamic events (melting, crystallization, degradation) while preventing artifactual data caused by improper sample handling.

Protocol A: Solid-State Profiling via DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be run in tandem. Causality: DSC identifies phase transitions and endothermic/exothermic degradation events, but without TGA to confirm mass loss, an endothermic degradation event could be mischaracterized as a simple melt.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the compound into a hermetically sealed aluminum pan for DSC, and an open platinum pan for TGA.

    • Scientific Rationale: Hermetic sealing in DSC prevents the volatilization of the compound prior to its melting point, ensuring the integration of the endothermic peak accurately reflects the enthalpy of fusion ( ΔHfus​ ).

  • Atmospheric Control: Purge the furnace with high-purity dry Nitrogen ( N2​ ) at a strict flow rate of 50 mL/min.

    • Scientific Rationale: An inert atmosphere prevents oxidative degradation during the thermal ramp, isolating purely thermal decomposition events.

  • Thermal Ramping: Equilibrate at 20 °C, then apply a linear heating rate of 10 °C/min up to 300 °C.

  • Data Validation: Overlay the DSC heat flow curve with the TGA mass-loss curve. A sharp DSC endotherm with zero TGA mass loss confirms the melting point ( Tm​ ). A subsequent exothermic or endothermic baseline shift in DSC accompanied by TGA mass loss defines the decomposition onset ( Td​ ).

Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life

While DSC/TGA are excellent for forced degradation, they lack the sensitivity to detect slow, ambient-temperature degradation.

Step-by-Step Methodology:

  • Loading: Load 100 mg of the compound into a glass ampoule and seal under ambient humidity (e.g., 50% RH).

  • Equilibration: Lower the ampoule into the IMC heat sink set precisely to 25.000 °C. Allow 2 hours for thermal equilibration to dissipate the friction heat of insertion.

  • Measurement: Monitor the heat flow ( μW ) continuously for 72 hours.

    • Scientific Rationale: Any exothermic heat flow exceeding the baseline variance (> 0.5 μW ) indicates a slow, spontaneous reaction—likely trace hydrolysis of the C-Cl bond driven by ambient moisture. This provides a highly accurate, non-destructive prediction of long-term shelf stability.

Degradation Kinetics & Mechanistic Pathways

Understanding how the molecule degrades is as critical as knowing when it degrades. For halogenated acetophenones, the degradation landscape is dominated by two primary vectors: Hydrolysis and Photolysis.

Hydrolytic Degradation

In aqueous or high-humidity environments, the α -carbon is highly susceptible to nucleophilic attack. The overall hydrolysis reaction proceeds via an SN2-like mechanism[3]. Water or hydroxide ions attack the electrophilic α -carbon, displacing the chloride ion. This results in the formation of 2-hydroxy-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. The rate of this reaction is highly pH-dependent, accelerating exponentially in alkaline conditions due to the higher nucleophilicity of OH− .

Photolytic Degradation

Exposure to UV radiation (specifically in the 250–300 nm range) induces homolytic cleavage of the labile C-Cl bond. This generates a highly reactive phenacyl radical and a chlorine radical. In the presence of oxygen or protic solvents, these radicals rapidly propagate, leading to complex polymerization or oxidation products. Causality: This is why the compound must strictly be stored in amber glass vials under an inert argon or nitrogen headspace.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of these degradation pathways, highlighting the critical intermediates and environmental triggers.

G A 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one (Parent Compound) B Hydrolytic Pathway (SN2 Nucleophilic Attack) A->B H2O / OH- (pH > 7) C Photolytic Pathway (UV-Induced Homolysis) A->C hν (UV Exposure) D 2-Hydroxy-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one (Degradant) B->D -Cl- E Phenacyl Radicals (Polymerization/Oxidation) C->E O2 / Solvent Interaction

Degradation pathways of 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Conclusion

The thermodynamic stability of 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is inherently limited by the reactivity of its α -chloroacetophenone core. While the compound exhibits reasonable thermal stability in the solid state (decomposition > 230 °C), it is kinetically vulnerable to ambient moisture (SN2 hydrolysis) and UV light (homolytic cleavage).

For formulation scientists, the mandate is clear: handling and storage protocols must prioritize strict desiccation, actinic light protection, and neutral-to-acidic pH environments if formulated in solution. Utilizing the combined DSC/TGA and IMC workflows detailed above will ensure that any batch-to-batch variations in thermodynamic stability are caught long before they impact downstream synthetic or clinical milestones.

References

  • Appchem. "2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one | 1379327-18-0". Appchemical Catalog.
  • PubChem. "2-Chloro-1-(2,4-difluorophenyl)ethanone | C8H5ClF2O | CID 588083". National Institutes of Health.
  • National Institutes of Health (PMC). "Photocontrolling the Enantioselectivity of a Phosphotriesterase via Incorporation of a Light-Responsive Unnatural Amino Acid". JACS Au.

Sources

Foundational

An In-Depth Technical Guide to the Electron Density and Molecular Docking of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Halogenated Ketones in Drug Design 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one belongs to a class of halogenated a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Ketones in Drug Design

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one belongs to a class of halogenated aromatic ketones. Halogen atoms, particularly fluorine and chlorine, are often incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The electron-withdrawing nature of these halogens can significantly influence the electron density distribution across the molecule, which in turn governs its intermolecular interactions with biological targets.[1] Understanding this interplay is crucial for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][3][4] This method is instrumental in structure-based drug design, allowing for the rapid screening of large compound libraries and the optimization of lead candidates.[5][6] By simulating the binding process at an atomic level, we can gain insights into the key interactions that drive molecular recognition and binding affinity.[2][3]

This guide will first explore the electron density of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one using Density Functional Theory (DFT), a robust quantum mechanical method.[7][8][9] Subsequently, we will apply this knowledge to a practical molecular docking study against a relevant biological target, demonstrating a modern workflow in computational drug discovery.

Part 1: Electron Density Analysis via Density Functional Theory (DFT)

Theoretical Framework: Why DFT?

Density Functional Theory (DFT) is a computational modeling method used to investigate the electronic structure of many-body systems.[7][9] Unlike traditional wavefunction-based methods, DFT calculates the electronic properties of a molecule based on its electron density, a function of only three spatial coordinates.[7][10][11] This approach offers a favorable balance between computational cost and accuracy, making it a popular choice for studying the electronic properties of drug-like molecules.[7][11][12]

The core principle of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density.[9] In practice, we use the Kohn-Sham equations to approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential.[7]

Methodology: Calculating the Electron Density of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

The following protocol outlines the steps for performing a DFT calculation to determine the electron density and related electronic properties of the title compound.

Step 1: Molecular Structure Preparation

  • Obtain the 3D structure: The structure of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one can be built using molecular modeling software such as Avogadro, ChemDraw, or obtained from chemical databases. The CAS number for this compound is 1379327-18-0, and its molecular formula is C9H7ClF2O.[13]

  • Geometry Optimization: The initial structure must be optimized to find its lowest energy conformation. This is a critical step as the electronic properties are highly dependent on the molecular geometry. This optimization is typically performed using a lower-level theory (e.g., a semi-empirical method or a smaller basis set) before the final high-level DFT calculation.

Step 2: DFT Calculation Parameters

The choice of functional and basis set is crucial for the accuracy of the DFT calculation.

ParameterRecommended SelectionRationale
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr)A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
Basis Set 6-311+G(d,p)A triple-zeta basis set with diffuse functions (+) on heavy atoms and polarization functions (d,p) on all atoms. This provides a flexible description of the electron distribution, especially for systems with electronegative atoms and potential for non-covalent interactions.
Solvation Model Polarizable Continuum Model (PCM)To simulate the effect of a solvent (e.g., water or DMSO), which is more representative of a biological environment.

Step 3: Execution and Analysis

The calculation is run using a quantum chemistry software package (e.g., Gaussian, ORCA, or GAMESS). Upon completion, the following properties can be analyzed:

  • Electron Density Distribution: Visualizing the total electron density isosurface provides a qualitative understanding of the molecular size and shape.

  • Molecular Electrostatic Potential (MEP): The MEP map is crucial for identifying electrophilic and nucleophilic regions of the molecule.[14] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.

  • Mulliken Atomic Charges: These provide a quantitative measure of the partial charge on each atom, offering insights into the polarity of bonds and the overall charge distribution.[15]

Expected Insights for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

The presence of the carbonyl group and the halogen atoms (two fluorine and one chlorine) is expected to significantly influence the electron density. The oxygen atom of the carbonyl group will be a region of high electron density (nucleophilic), while the carbonyl carbon will be electron-deficient (electrophilic). The fluorine and chlorine atoms, being highly electronegative, will withdraw electron density from the aromatic ring and the adjacent carbon atoms, further polarizing the molecule.

Part 2: Molecular Docking Study

Conceptual Framework: Predicting Ligand-Protein Interactions

Molecular docking is a computational method that predicts the binding mode and affinity of a ligand to a protein target.[2][3][4] The process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then scoring these conformations to estimate the binding affinity.[2] This approach is a cornerstone of structure-based drug design, enabling the identification of potential drug candidates and the optimization of their interactions with the target.[5][6]

Methodology: A Step-by-Step Guide to Docking 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

This protocol outlines a general workflow for a molecular docking study. The choice of a specific protein target would depend on the therapeutic area of interest. For this guide, we will use Cyclooxygenase-2 (COX-2) as an illustrative target, as it is a well-studied enzyme in the context of inflammation and pain, and many inhibitors share structural features with our compound of interest.[16]

Step 1: Preparation of the Receptor and Ligand

  • Obtain the Protein Structure: The 3D crystal structure of the target protein (e.g., COX-2) can be downloaded from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1CX2, which is the structure of COX-2 complexed with a known inhibitor.[16]

  • Receptor Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystallography.

    • Assign partial charges to the protein atoms.

    • Define the binding site (or "grid box") based on the location of the co-crystallized ligand or by identifying putative binding pockets using specialized software.

  • Ligand Preparation:

    • The 3D structure of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, optimized from the DFT calculations, should be used.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

Step 2: Docking Simulation

A variety of software packages are available for molecular docking, such as AutoDock, Glide, and GOLD. The general procedure is as follows:

  • Select a Docking Algorithm: Different algorithms (e.g., genetic algorithms, Lamarckian genetic algorithms, Monte Carlo) are used to explore the conformational space of the ligand.

  • Set Docking Parameters: Specify the size and location of the grid box that defines the search space for the docking.

  • Run the Docking Simulation: The software will generate a series of possible binding poses of the ligand within the receptor's active site.

Step 3: Analysis of Docking Results

  • Scoring: The docking program will rank the generated poses based on a scoring function, which estimates the binding free energy. Lower scores typically indicate more favorable binding.

  • Pose Analysis: The top-ranked poses should be visually inspected to analyze the intermolecular interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for specificity and affinity.

    • Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

    • Van der Waals forces: General non-specific interactions.

    • Halogen bonds: The chlorine atom in our compound may form favorable interactions with electron-rich atoms in the protein.

  • Comparison with Known Inhibitors: If available, compare the predicted binding mode with the binding mode of known inhibitors of the target protein. This can help to validate the docking protocol.

Illustrative Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Receptor Protein Structure (PDB) Docking Molecular Docking Software Receptor->Docking Prepared Receptor Ligand Ligand Structure (DFT Optimized) Ligand->Docking Prepared Ligand Scoring Scoring & Ranking Docking->Scoring Generated Poses Visualization Visual Inspection of Poses Scoring->Visualization Interaction Interaction Analysis Visualization->Interaction

Caption: A generalized workflow for a molecular docking study.

Data Presentation: Predicted Binding Interactions

A successful docking study would yield a table summarizing the key interactions and the predicted binding affinity.

Interaction TypeProtein Residue(s)Ligand Atom(s)
Hydrogen Bonde.g., Arg120, Tyr355Carbonyl Oxygen
Hydrophobic Interactione.g., Val349, Leu352Aromatic Ring, Methyl Group
Halogen Bonde.g., Ser353 (backbone carbonyl)Chlorine Atom
Predicted Binding Energy -X.X kcal/mol

Note: The specific residues and binding energy are hypothetical and would be determined by the actual docking calculation.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical principles and practical methodologies for analyzing the electron density and performing molecular docking studies on 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. The integration of DFT calculations with molecular docking provides a powerful in silico approach for modern drug discovery.[15]

The insights gained from the electron density analysis can rationalize the observed binding interactions in the docking simulations. For instance, the electrophilic and nucleophilic regions identified by the MEP map should correspond to complementary regions in the protein's active site.

Future work could involve:

  • Molecular Dynamics (MD) Simulations: To study the dynamic stability of the ligand-protein complex over time.

  • ADME/Tox Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the compound.[15]

  • Synthesis and In Vitro Testing: Ultimately, the computational predictions must be validated through experimental synthesis and biological assays to confirm the compound's activity.

By following the methodologies outlined in this guide, researchers can gain a deeper understanding of the molecular properties of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one and its potential as a starting point for the development of novel therapeutic agents.

References

  • Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. [Link]

  • Density Functional Theory | Los Alamos National Laboratory. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]

  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • Density functional theory - Wikipedia. [Link]

  • [For Beginners] What is Density Functional Theory (DFT)? | Basics - Matlantis. [Link]

  • Density Functional Theory (DFT). [Link]

  • Electron-density descriptors as predictors in quantitative structure--activity/property relationships and drug design - PubMed. [Link]

  • Electronic Structure: Density Functional Theory. [Link]

  • 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one | 1379327-18-0 - Appchem. [Link]

  • Role of DFT in Drug Design: A Mini Review - Longdom Publishing. [Link]

  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors - Journal of Advanced Pharmacy Education and Research. [Link]

  • Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7 - Chula Digital Collections. [Link]

  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl) - PubMed. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Strategic Context The compound 2-Chloro-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Context

The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0) is a highly functionalized alpha-chloroacetophenone derivative. In modern drug discovery, fluorinated arenes and their corresponding phenacyl chlorides serve as critical building blocks, particularly in the synthesis of advanced triazole antifungals (e.g., posaconazole, efinaconazole, and voriconazole analogs)[1].

This application note details a regioselective Friedel-Crafts acylation methodology to synthesize this intermediate. By leveraging the directing effects of the existing substituents on the aromatic ring, the protocol ensures high yield and isomeric purity. The methodology is adapted from validated industrial approaches for difluoroacetophenone derivatives[2].

Mechanistic Rationale & Regioselectivity

The synthesis relies on the electrophilic aromatic substitution of 1,4-difluoro-2-methylbenzene using chloroacetyl chloride, mediated by a strong Lewis acid (Aluminum Chloride, AlCl3​ ).

Causality in Experimental Design:

  • Regiocontrol: The starting material, 1,4-difluoro-2-methylbenzene, possesses competing directing groups. The methyl group is weakly activating and ortho/para directing. The fluorine atoms are deactivating but ortho/para directing via resonance. Steric hindrance and the synergistic directing effects strongly favor electrophilic attack at the position para to the methyl group (C5 of the original ring), yielding the desired 1-(2,5-difluoro-4-methylphenyl) substitution pattern.

  • Temperature Control: The formation of the acylium ion-Lewis acid complex is highly exothermic. Maintaining the reaction at 0–5 °C during addition prevents the decomposition of the electrophile and suppresses unwanted polyacylation or tar formation[2].

G A 1. Reagent Preparation 1,4-Difluoro-2-methylbenzene + Chloroacetyl Chloride B 2. Lewis Acid Complexation AlCl3 in Anhydrous DCM (0 °C) A->B C 3. Electrophilic Substitution Regioselective Acylation B->C D 4. Reaction Quenching Ice / 1M HCl (Breaks Al Complex) C->D E 5. Phase Separation Organic Extraction (DCM) D->E F 6. Analytical Validation TLC & GC-MS Confirmation E->F G 7. Final Product 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethanone F->G

Caption: Step-by-step experimental workflow for the Friedel-Crafts acylation process.

Reagent Stoichiometry & Safety Data

Critical Safety Note: Alpha-chloro ketones are potent lachrymators (tear-inducing agents) and strong alkylating agents. Chloroacetyl chloride is highly corrosive and toxic. All operations must be conducted in a certified chemical fume hood using appropriate PPE (heavy-duty nitrile gloves, lab coat, and safety goggles).

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1,4-Difluoro-2-methylbenzene128.121.0012.8 g (100 mmol)Substrate
Chloroacetyl Chloride112.941.0511.8 g (105 mmol)Electrophile
Aluminum Chloride (Anhydrous)133.341.2016.0 g (120 mmol)Lewis Acid Catalyst
Dichloromethane (Anhydrous)84.93-150 mLSolvent

Step-by-Step Synthesis Protocol

Phase 1: Complexation and Activation
  • Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and an internal thermometer. Flush the system with dry nitrogen for 15 minutes.

  • Solvent & Catalyst: Add 100 mL of anhydrous dichloromethane (DCM) and 16.0 g of anhydrous AlCl3​ to the flask. Stir to create a suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Electrophile Addition: Load the addition funnel with 11.8 g of chloroacetyl chloride dissolved in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes.

    • Causality: Slow addition manages the exotherm of the acylium ion generation, preventing localized heating that leads to reagent degradation.

Phase 2: Substrate Addition and Reaction
  • Substrate Addition: Load the addition funnel with 12.8 g of 1,4-difluoro-2-methylbenzene dissolved in 30 mL of anhydrous DCM. Add this dropwise to the activated complex over 45 minutes, strictly maintaining the internal temperature below 5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (approx. 20–25 °C). Stir for an additional 2 to 4 hours[2].

  • Self-Validating Check: Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with 1 mL of ethyl acetate, and analyze via TLC (Hexanes:Ethyl Acetate 9:1). The reaction is complete when the starting material spot (high Rf) is fully consumed.

Phase 3: Quenching and Isolation
  • Quenching: Carefully pour the dark reaction mixture into a 1 L beaker containing 200 g of crushed ice and 50 mL of 1M HCl.

    • Causality: The highly acidic, cold environment safely hydrolyzes the aluminum complex, liberating the free ketone product while preventing base-catalyzed side reactions (like the Darzens condensation or epoxide formation).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 50 mL of DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with 100 mL of saturated aqueous NaHCO3​ (to neutralize residual acid) and 100 mL of brine. Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 10% Ethyl Acetate in Hexanes) to afford the pure 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Analytical Validation System

To ensure the integrity of the synthesized batch, the following self-validating analytical parameters should be confirmed.

Analytical MethodExpected Result / SignalDiagnostic Value
GC-MS (EI) m/z : 204 (M+), 206 (M+2, ~33% intensity), 155 (Base peak)Confirms molecular weight and the presence of one chlorine atom (characteristic 3:1 isotopic pattern). The m/z 155 peak represents the loss of the −CH2​Cl radical, confirming the acylium fragment.
1H NMR (400 MHz, CDCl3) δ ~4.65 (s, 2H)Confirms the presence of the α -chloro methylene group.
1H NMR (400 MHz, CDCl3) δ ~7.50 (dd, 1H), ~7.05 (dd, 1H)Confirms the para-like arrangement of the two remaining aromatic protons, validating the regioselectivity of the Friedel-Crafts acylation.
19F NMR (376 MHz, CDCl3) Two distinct signalsConfirms the retention of both fluorine atoms in distinct chemical environments.

References

  • Title: 2-chloro-1-(2,5-difluorophenyl)ethanone - ChemBK Source: ChemBK URL: [Link]

Sources

Application

Application Note: Regioselective Synthesis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one via Friedel-Crafts Acylation

Executive Summary The synthesis of highly functionalized acetophenones is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized acetophenones is a critical operation in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals. This application note details the regioselective synthesis of 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one using a classical Friedel-Crafts acylation. By leveraging the synergistic directing effects of the starting arene (1,4-difluoro-2-methylbenzene) and the bifunctional reactivity of chloroacetyl chloride, this protocol delivers a robust, high-yielding, and scalable C-C bond formation strategy.

Mechanistic Rationale & Regioselectivity

The Friedel-Crafts acylation relies on the generation of a highly reactive, resonance-stabilized acylium ion electrophile via Lewis acid activation ([1]).

Chemoselectivity: Chloroacetyl chloride is a valuable bifunctional building block (). The acyl chloride moiety is significantly more reactive toward Lewis acids (like AlCl₃) than the alkyl chloride moiety. This ensures that the acylium ion forms exclusively, preventing unwanted Friedel-Crafts alkylation side reactions. Furthermore, the introduction of the electron-withdrawing carbonyl group deactivates the aromatic ring, inherently preventing poly-acylation ([2]).

Regioselectivity: The substrate, 1,4-difluoro-2-methylbenzene, presents three unsubstituted positions (C3, C5, C6) for electrophilic aromatic substitution.

  • C3 Position: Ortho to the activating methyl group and ortho to the C4 fluorine. However, it is sterically hindered due to being flanked by both substituents.

  • C6 Position: Meta to the activating methyl group and ortho to the deactivating C1 fluorine, making it electronically unfavorable.

  • C5 Position: Para to the strongly activating methyl group (hyperconjugation) and ortho to the C4 fluorine.

The hyperconjugative electron-donating effect of the methyl group heavily directs the electrophile to the para position. Consequently, electrophilic attack occurs almost exclusively at C5. Re-numbering the resulting product (with the new acyl group at C1) yields the target 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one .

Experimental Design & Causality

Every reagent and condition in this protocol is selected to drive the reaction forward while minimizing impurities:

  • Lewis Acid Stoichiometry (>1.5 eq AlCl₃): Unlike catalytic processes, Friedel-Crafts acylation requires a stoichiometric excess of the Lewis acid. The newly formed ketone product acts as a Lewis base, strongly coordinating with AlCl₃ and sequestering it from the catalytic cycle ([3]).

  • Order of Addition: AlCl₃ and chloroacetyl chloride are mixed before the arene is introduced. Pre-forming the acylium ion ensures that the arene is exposed only to the active electrophile, preventing side reactions between the unactivated arene and AlCl₃ ([4]).

  • Solvent Selection (Dichloromethane): DCM is chosen because it does not participate in the Friedel-Crafts reaction (unlike toluene) and provides excellent solubility for the acylium ion complex at low temperatures.

  • Quenching Strategy (1M HCl): Quenching the reaction with aqueous HCl rather than pure water is critical. It hydrolyzes the AlCl₃-ketone complex while keeping the resulting aluminum salts (e.g., Al(OH)₃) water-soluble, preventing the formation of stubborn emulsions during phase separation.

Quantitative Data

Table 1: Reagent Equivalents and Quantities (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1,4-Difluoro-2-methylbenzene128.121.01.28 g (10.0 mmol)Aromatic Substrate
Chloroacetyl chloride112.941.21.35 g (12.0 mmol)Acylating Agent
Aluminum chloride (AlCl₃)133.341.52.00 g (15.0 mmol)Lewis Acid Catalyst
Dichloromethane (DCM)84.93-20 mLReaction Solvent
1M HCl (aq)36.46-20 mLQuenching Agent

Step-by-Step Protocol & Self-Validating Systems

Phase 1: Electrophile Generation
  • Setup: Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a nitrogen/argon inlet. Causality: AlCl₃ reacts violently with atmospheric moisture, forming inactive aluminum hydroxide and HCl gas.

  • Suspension: Add anhydrous AlCl₃ (2.00 g, 15.0 mmol) and dry DCM (15 mL) to the flask. Cool the suspension to 0–5 °C using an ice-water bath.

  • Activation: Place chloroacetyl chloride (1.35 g, 12.0 mmol) in the addition funnel and add it dropwise to the AlCl₃ suspension over 10 minutes. Stir for an additional 15 minutes at 0 °C to ensure complete formation of the acylium ion complex.

Phase 2: Arene Addition & Maturation
  • Addition: Dilute 1,4-difluoro-2-methylbenzene (1.28 g, 10.0 mmol) in 5 mL of dry DCM. Add this solution dropwise to the activated complex at 0–5 °C over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Phase 3: Self-Validation & In-Process Controls (IPCs)
  • IPC 1 (Visual Cue): The reaction mixture will transition from a pale suspension to a dark, highly viscous homogeneous solution. This confirms the formation of the AlCl₃-ketone complex.

  • IPC 2 (Gas Evolution): Controlled bubbling (HCl gas) will be observed as the sigma complex deprotonates to restore aromaticity. The cessation of bubbling is a primary indicator of reaction completion.

  • IPC 3 (Chromatography): Perform TLC (Hexanes:Ethyl Acetate 9:1). The non-polar starting arene (R_f ~ 0.8) should disappear, replaced by a strongly UV-active, more polar ketone product (R_f ~ 0.3).

Phase 4: Quench and Isolation
  • Quench: Carefully pour the dark reaction mixture into a beaker containing 20 mL of crushed ice and 20 mL of 1M HCl. Stir vigorously until the dark color dissipates and two clear liquid phases emerge.

  • Extraction: Transfer to a separatory funnel. Collect the lower organic (DCM) layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃ (20 mL) to neutralize residual acid, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. Purify via silica gel chromatography or recrystallization if necessary.

Workflow Visualization

G A Chloroacetyl Chloride + AlCl3 B Acylium Ion Generation (Active Electrophile) A->B Lewis Acid Activation D Arenium Ion (Sigma Complex) (Regioselective Attack at C5) B->D Electrophilic Attack C 1,4-Difluoro-2-methylbenzene (Substrate Addition) C->D Nucleophilic Arene E AlCl3-Ketone Complex (Aromaticity Restored) D->E Deprotonation (-HCl) F 1M HCl / Ice Quench (Complex Hydrolysis) E->F Reaction Completion G 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one F->G Phase Separation

Workflow and mechanistic pathway of the Friedel-Crafts acylation process.

References

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at:[Link]

  • Friedel-Crafts Acylation . Organic Chemistry Portal. Available at:[Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 . NIScPR. Available at:[Link]

  • Friedel-Crafts Acylation . Chemistry Steps. Available at:[Link]

Sources

Method

Application Note: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary & Chemical Profile In modern drug discovery, the rapid and modular assembly of heterocyclic scaffolds is paramount. 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0)[1] is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

In modern drug discovery, the rapid and modular assembly of heterocyclic scaffolds is paramount. 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0)[1] is a highly reactive, bifunctional α -chloro ketone. It serves as a premium building block for the construction of 2-aminothiazole cores via the classic Hantzsch cyclization[2].

The 2-aminothiazole scaffold is a privileged motif in medicinal chemistry, famously serving as the critical hinge-binding template in pan-Src/Abl kinase inhibitors such as dasatinib[3]. By incorporating the 2,5-difluoro-4-methylphenyl moiety early in the synthetic sequence, medicinal chemists can rapidly generate libraries of targeted therapies with optimized physicochemical and pharmacokinetic profiles.

Workflow A Building Block (alpha-chloro ketone) B Hantzsch Cyclization (Thiourea, EtOH) A->B C 2-Aminothiazole Intermediate B->C D Amide Coupling (HATU, DIPEA) C->D E Target Kinase Inhibitor D->E

Synthetic workflow from the alpha-chloro ketone to a target kinase inhibitor.

Mechanistic Rationale: The "Why" Behind the Structure

As a Senior Application Scientist, it is critical to understand not just how a reaction works, but why specific molecular features are chosen.

The α -Chloro Ketone Reactivity

The α -chloro ketone is a bifunctional electrophile. The adjacent carbonyl group inductively withdraws electron density, rendering the α -carbon highly susceptible to an SN​2 attack by soft nucleophiles, such as the sulfur atom of a thioamide or thiourea[4]. Following the initial displacement of the chloride ion, the amine nitrogen undergoes an intramolecular nucleophilic attack on the carbonyl carbon. Subsequent acid-catalyzed dehydration yields the aromatic 2-aminothiazole ring[2].

The 2,5-Difluoro-4-methylphenyl Substituent

The specific substitution pattern on the phenyl ring is not arbitrary; it is a deliberate design choice to overcome common pharmacokinetic liabilities:

  • Steric & Electronic Shielding: The fluorine atoms act as bioisosteres for hydrogen but possess significantly higher electronegativity. This modulates the pKa​ of the resulting thiazole amine, which can improve oral bioavailability and reduce hERG channel liability.

  • Metabolic Stability & Lipophilicity: The 4-methyl group increases the lipophilicity (logP) of the molecule, enhancing cell membrane permeability. Crucially, it occupies the para position, effectively blocking cytochrome P450-mediated metabolic oxidation at what is typically a highly vulnerable site on the phenyl ring.

Mechanism N1 Thiourea Sulfur Attack (S_N2 on alpha-carbon) N2 Isothiouronium Intermediate N1->N2 Cl- leaving N3 Intramolecular Cyclization (Amine attacks Carbonyl) N2->N3 Proton transfer N4 Hydroxythiazoline Intermediate N3->N4 N5 Dehydration (-H2O) (Aromatization) N4->N5 Acid-catalyzed N6 2-Aminothiazole Core N5->N6

Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems , utilizing intrinsic physicochemical changes to verify reaction progress without relying solely on continuous chromatographic monitoring.

Protocol A: Hantzsch Cyclization of 4-(2,5-Difluoro-4-methylphenyl)thiazol-2-amine

Objective: Construct the 2-aminothiazole core.

  • Preparation: In a 100 mL round-bottom flask, suspend thiourea (1.1 equivalents, 8.4 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (1.0 equivalent, 7.6 mmol)[1] in a single portion.

    • Causality: Ethanol is selected as the solvent because it solubilizes the hydrophobic ketone at elevated temperatures while stabilizing the polar transition state of the SN​2 displacement.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 2 hours.

  • Self-Validation & Isolation: The reaction progress is visually indicated by the complete dissolution of the initially insoluble thiourea, followed by the precipitation of the 2-aminothiazole hydrochloride salt as the reaction reaches completion. If the solution remains clear upon cooling, conversion is incomplete.

  • Workup: Cool the mixture to 0°C. Add 20 mL of cold distilled water and neutralize with saturated NaHCO3​ until pH 8 is reached. The free base will precipitate as an off-white solid. Filter via a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling for Kinase Inhibitor Generation

Objective: Couple the synthesized 2-aminothiazole with a target carboxylic acid (e.g., a substituted pyrimidine-carboxylic acid) to form the final kinase inhibitor[3].

  • Activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Causality: The 2-amino group of the thiazole is weakly nucleophilic due to electron delocalization into the aromatic ring. Standard coupling agents (like EDC/HOBt) often fail. HATU is strictly required to form a highly reactive OAt-active ester, driving the acylation forward. DIPEA acts as a non-nucleophilic base to neutralize the system.

  • Coupling: Add the 4-(2,5-difluoro-4-methylphenyl)thiazol-2-amine (0.9 eq) to the activated ester solution. Stir at 40°C for 12 hours.

  • Self-Validation & Isolation: The formation of the active ester is validated by a distinct color change (turning deep yellow/orange). Completion is verified by LC-MS (disappearance of the thiazole M+H peak). To isolate, pour the mixture into 10 volumes of rapidly stirring ice water. A successful coupling yields a flocculent solid precipitate, which can be filtered and recrystallized, bypassing column chromatography.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Building Block
PropertyValue
Chemical Name 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
CAS Number 1379327-18-0[1]
Molecular Formula C9​H7​ClF2​O [1]
Molecular Weight 204.60 g/mol [1]
Electrophilic Sites 2 ( α -carbon, carbonyl carbon)
Table 2: Reaction Optimization Parameters for Hantzsch Cyclization (Protocol A)
SolventTemperatureTimeIsolated YieldPurity (LC-MS)Observation
Ethanol 80°C (Reflux) 2 h >85% >95% Clean precipitation upon cooling.
DMF100°C1 h70%85%Darkening of solution; side products observed.
THF65°C (Reflux)6 h50%90%Incomplete conversion due to low boiling point.

References

  • Appchem Product Catalog: 2-chloro-1-(2,5-difluoro-4-methylphenyl)
  • Source: Encyclopedia.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template.
  • Source: ACS Omega (ACS Publications)

Sources

Application

synthesis of thiazole derivatives using 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Application Note & Protocol Title: A Robust Protocol for the Synthesis of 4-(2,5-Difluoro-4-methylphenyl)thiazole Derivatives via Hantzsch Condensation Audience: Researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Title: A Robust Protocol for the Synthesis of 4-(2,5-Difluoro-4-methylphenyl)thiazole Derivatives via Hantzsch Condensation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis of substituted thiazole derivatives utilizing 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one as a key starting material. The thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The protocol is based on the classic Hantzsch thiazole synthesis, a reliable and high-yielding condensation reaction between an α-haloketone and a thioamide.[3][4][5] This guide offers a step-by-step experimental procedure, mechanistic insights, safety protocols, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of Thiazole Derivatives

The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom.[6] This structural motif is a cornerstone in drug discovery, valued for its metabolic stability and ability to engage in various biological interactions.[7][8] The development of novel synthetic routes to access structurally diverse thiazole derivatives is therefore of high importance to the pharmaceutical industry. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most direct and versatile methods for constructing the thiazole core.[3] It involves the cyclocondensation of an α-haloketone with a thioamide, a reaction known for its efficiency and tolerance of diverse functional groups.[9][10]

This application note focuses on the use of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, a fluorinated α-haloketone, as a precursor. The incorporation of fluorine atoms into drug candidates often enhances metabolic stability, binding affinity, and bioavailability. This protocol provides a reliable framework for synthesizing novel fluorinated thiazole derivatives for screening and development.

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a robust reaction that proceeds through a well-understood, multi-step mechanism. The aromaticity of the final thiazole product serves as a powerful thermodynamic driving force for the reaction.[5][11]

Mechanism Overview:

  • Nucleophilic Substitution (S_N2): The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone. This displaces the chloride ion in an S_N2 reaction to form an S-alkylated intermediate.[4][5]

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This intramolecular condensation forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[4][11]

  • Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring.[5][11]

Hantzsch_Mechanism ketone 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one intermediate1 S-Alkylated Intermediate ketone->intermediate1 1. S_N2 Attack (Sulfur on α-Carbon) thioamide Thioamide (e.g., Thiourea) thioamide->intermediate1 intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 2. Intramolecular Cyclization product 4-(Aryl)thiazole Derivative intermediate2->product 3. Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Rationale for Experimental Choices:

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves both the α-haloketone and the thioamide, facilitating the reaction. It is also relatively non-toxic and easily removed post-reaction.[12]

  • Temperature: Heating the reaction mixture, typically to reflux, provides the necessary activation energy for the cyclization and dehydration steps, ensuring a reasonable reaction rate.[4][11]

  • Work-up: The initial product often forms as a hydrohalide salt (e.g., hydrobromide or hydrochloride), which may be soluble in the reaction medium.[11] Neutralization with a weak base, such as sodium carbonate or sodium bicarbonate, deprotonates the thiazole ring, causing the neutral, often less soluble, product to precipitate.[4]

Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(2,5-difluoro-4-methylphenyl)thiazole as a representative example.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one[13]≥97%Commercial VendorHandle with care, corrosive.[14]
Thiourea≥99%Commercial Vendor
Ethanol (EtOH), AnhydrousReagent GradeCommercial Vendor
Sodium Bicarbonate (NaHCO₃)ACS GradeCommercial VendorUsed as a 5% aqueous solution.
Ethyl Acetate (EtOAc)ACS GradeCommercial VendorFor TLC and extraction.
HexanesACS GradeCommercial VendorFor TLC and recrystallization.
Deionized Water (DI H₂O)In-house
Round-bottom flask, 100 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Thin Layer Chromatography (TLC) plates (Silica gel)
Buchner funnel and filter flask
Overall Experimental Workflow

Workflow start 1. Reagent Setup react 2. Reflux Reaction (EtOH, 2-4h) start->react monitor 3. Monitor by TLC react->monitor monitor->react Incomplete? cool 4. Cool to RT monitor->cool Complete? precipitate 5. Neutralize & Precipitate (aq. NaHCO₃) cool->precipitate filter 6. Isolate Crude Product (Vacuum Filtration) precipitate->filter purify 7. Purify Product (Recrystallization) filter->purify characterize 8. Characterize (NMR, MS, MP) purify->characterize

Caption: Experimental workflow for thiazole synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (e.g., 1.0 g, 4.89 mmol).

    • Add thiourea (e.g., 0.45 g, 5.87 mmol, 1.2 equivalents). Using a slight excess of the thioamide is common practice to ensure complete consumption of the limiting α-haloketone.[11]

    • Add 25 mL of anhydrous ethanol.

    • Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Heat the mixture to a gentle reflux (approx. 78 °C) with continuous stirring.

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored periodically.

  • Monitoring:

    • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes.

    • Spot the starting material (ketone) and the reaction mixture on a TLC plate. The disappearance of the starting ketone spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium bicarbonate solution while stirring.[4]

    • A precipitate should form upon neutralization. Continue stirring for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 20 mL) to remove any inorganic salts and excess thiourea.

  • Purification:

    • Air-dry the crude solid on the filter paper.

    • For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture.[12][15] Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.

  • Characterization:

    • Determine the mass of the final product and calculate the percent yield.

    • Characterize the product using standard analytical techniques:

      • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Melting Point (MP): To assess purity.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[16][17]

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood. α-haloketones are lachrymators and skin irritants.[14][18]

  • Handling Reagents: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is corrosive and can cause severe skin burns and eye damage.[14][18] Avoid inhalation and direct contact.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Reagent degradation. 3. Product is soluble in work-up solution.1. Extend reflux time and monitor by TLC. 2. Use fresh, high-purity reagents. 3. Extract the aqueous layer with ethyl acetate.
Impure Product 1. Incomplete reaction. 2. Insufficient washing. 3. Ineffective recrystallization.1. Ensure starting material is fully consumed. 2. Wash the crude product thoroughly. 3. Re-recrystallize using a different solvent system.
Reaction Stalls Inactive catalyst or insufficient heat.Ensure the reaction is at a proper reflux temperature. While this reaction is often uncatalyzed, a mild acid catalyst can sometimes be added.
Oily Product Product has a low melting point or is impure.Try to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purify by column chromatography.

Conclusion

The Hantzsch thiazole synthesis offers a direct and efficient pathway for the preparation of valuable 4-(2,5-difluoro-4-methylphenyl)thiazole derivatives. By following the detailed protocol and safety guidelines presented in this application note, researchers can reliably synthesize these compounds for further investigation in drug discovery and materials science. The versatility of this reaction allows for the straightforward generation of a library of analogs by simply varying the thioamide component.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kiryanov, A. A., Sampson, P., & Seed, A. J. (2001). Stereochemical Control Factors in the Hantzsch Thiazole Synthesis: A Hammett Substitution Correlation Analysis. Organic Letters, 3(22), 3587–3590*. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • Appchem. (n.d.). 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Bîcu, E., & Uivarosi, V. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3197*. Retrieved from [Link]

  • Shawky, A. M., Gomaa, M. S., & Abdellattif, M. H. (2020). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 25(21), 5005*. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

  • Geetha Priya, C., et al. (2019). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2), 569-577. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health & Safety. (n.d.). Handling and Storing Radioactive Materials form. Retrieved from [Link]

  • Imzoughene, D., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(18), 3379. Retrieved from [Link]

  • Crystran Ltd. (n.d.). SAFETY HANDLING SHEET. Retrieved from [Link]

  • Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4937. Retrieved from [Link]

  • Al-Shammari, A. M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(45), 32961-32977. Retrieved from [Link]

  • Kouatly, E., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Advanced Pharmaceutical Sciences, 5(1). Retrieved from [Link]

  • UC Davis Safety Services. (2020, January 17). Safe Handling of Radioisotopes. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]

  • Adnan, S., et al. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1077. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Retrieved from [Link]

  • AIP Publishing. (2021). Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. Retrieved from [Link]

  • Ibrahim, W. N. W., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. Retrieved from [Link]

Sources

Method

Application Note: Catalytic Reduction Protocols for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Introduction & Mechanistic Rationale The synthesis of chiral active pharmaceutical ingredients (APIs) frequently relies on the stereoselective reduction of prochiral ketones. The compound 2-Chloro-1-(2,5-difluoro-4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of chiral active pharmaceutical ingredients (APIs) frequently relies on the stereoselective reduction of prochiral ketones. The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a highly specialized α-chloro aromatic ketone. The 2,5-difluoro-4-methylphenyl moiety is a privileged pharmacophore in modern drug discovery, offering unique metabolic stability and lipophilicity.

Reducing this specific substrate presents two distinct chemical challenges:

  • Chemoselectivity : Standard hydrogenation conditions (e.g., Pd/C with H₂) often lead to unwanted hydrodehalogenation (cleavage of the C-Cl bond).

  • Stability : Under basic conditions, the resulting α-chloro alcohol can spontaneously cyclize into an epoxide.

To overcome these challenges, we employ Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction . Both methods avoid direct metal-halogen insertion and operate under mild, pH-controlled conditions to preserve the delicate α-chloro stereocenter[1].

Comparative Analysis of Catalytic Strategies

To guide process development, the following table synthesizes the quantitative and operational metrics of the primary reduction strategies available for this substrate.

ParameterRu(II)-TsDPEN ATHBiocatalysis (KRED)CBS Reduction (Borane)
Catalyst / Enzyme RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED + GDHChiral Oxazaborolidine
Hydride Source Formic Acid (HCOOH)NADPH (via D-Glucose)Borane-Dimethylsulfide
Typical Yield 92 - 96%85 - 90%80 - 85%
Enantiomeric Excess > 98% ee> 99% ee90 - 95% ee
Reaction pH Slightly Acidic (TEAF)Strictly Neutral (pH 7.0)Non-aqueous (Aprotic)
Scalability Excellent (Multi-kg)Excellent (Multi-kg)Moderate (Safety limits)
Key Advantage High substrate loading, cheapExquisite stereocontrolFast reaction times

Protocol A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Expertise & Causality

The Noyori-type ATH utilizes a chiral Ru(II) diamine complex. We select the Formic Acid/Triethylamine (TEAF) azeotrope over isopropanol as the hydrogen donor. Why? Formic acid decomposition generates CO₂, rendering the hydride transfer thermodynamically irreversible. Furthermore, the slightly acidic nature of TEAF prevents the base-catalyzed degradation of the α-chloro ketone and inhibits premature epoxide formation[2]. The reaction proceeds via an outer-sphere mechanism: the substrate never directly coordinates to the ruthenium center, which completely suppresses unwanted hydrodehalogenation[3].

Step-by-Step Methodology

Note: This protocol is designed as a self-validating system. The evolution of CO₂ gas acts as a direct physical indicator of catalytic turnover.

  • Preparation : In a rigorously dried, argon-purged reaction vessel, add 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (1.0 eq, 100 mmol).

  • Catalyst Loading : Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.005 eq, 0.5 mol%). Causality: Low catalyst loading prevents thermal runaway and minimizes residual heavy metals in the final API.

  • Solvent/Hydride Addition : Inject 50 mL of a pre-degassed 5:2 mixture of Formic Acid:Triethylamine (TEAF).

  • Reaction Monitoring : Heat the mixture to 40 °C. You will observe steady effervescence (CO₂ gas). Self-Validation Check : The cessation of gas evolution (typically 8-12 hours) indicates complete consumption of the formic acid or substrate.

  • Quench & Workup : Cool to 0 °C and dilute with ethyl acetate (150 mL). Wash sequentially with water (2 x 50 mL) and saturated aqueous NaHCO₃ (50 mL) to neutralize residual formic acid.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (1R)-2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol.

ATH Catalytic Cycle Visualization

ATH_Cycle Precatalyst Ru(II)-TsDPEN Precatalyst (16-electron) Formate Formate Coordination (HCOO-) Precatalyst->Formate TEAF Addition ActiveCat Active Ru-H Catalyst (18-electron) Formate->ActiveCat CO2 Release (Irreversible) Substrate Substrate Binding α-Chloro Ketone ActiveCat->Substrate Ketone Approach TS 6-Membered Transition State (Concerted H+/H- Transfer) Substrate->TS Outer-Sphere Mechanism Product Chiral Chlorohydrin Release TS->Product Enantioselective Reduction Product->Precatalyst Catalyst Regeneration

Caption: Outer-sphere mechanism of Ru(II)-TsDPEN catalyzed ATH, highlighting irreversible CO₂ release.

Protocol B: Biocatalytic Reduction via Ketoreductase (KRED)

Expertise & Causality

Biocatalysis offers unparalleled enantioselectivity (>99% ee) by locking the substrate into a highly specific enzymatic binding pocket[4]. However, KREDs require stoichiometric amounts of the cofactor NADPH, which is prohibitively expensive. To solve this, we utilize a coupled-enzyme system with Glucose Dehydrogenase (GDH). GDH oxidizes inexpensive D-glucose to gluconolactone, simultaneously regenerating NADPH from NADP⁺[4].

Step-by-Step Methodology

Note: This protocol utilizes a pH-stat as a self-validating kinetic monitor. The oxidation of glucose produces gluconic acid, which lowers the pH. The rate of NaOH addition by the pH-stat is directly proportional to the reaction velocity.

  • Buffer Preparation : Prepare 200 mL of 100 mM Potassium Phosphate buffer. Adjust strictly to pH 7.0 using 1M NaOH. Causality: pH > 7.5 triggers spontaneous epoxide formation of the α-chloro alcohol; pH < 6.5 denatures the KRED.

  • Cofactor & Substrate Loading : Dissolve D-Glucose (1.5 eq, 150 mmol) and NADP⁺ (0.01 eq, 1 mmol) in the buffer. Add 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (1.0 eq, 100 mmol) as a solution in 10 mL DMSO (co-solvent to aid solubility).

  • Enzyme Addition : Add KRED powder (typically 1-2 g/L) and GDH powder (0.5 g/L).

  • Reaction Monitoring : Maintain the temperature at 30 °C. Engage the pH-stat with 1M NaOH to maintain pH 7.0. Self-Validation Check : The reaction is complete when the pH stabilizes and the automated addition of NaOH ceases.

  • Workup : Add Celite (5 g) to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 100 mL).

  • Isolation : Wash the combined MTBE layers with brine, dry over Na₂SO₄, and evaporate to yield the highly enantioenriched chlorohydrin.

Biocatalytic Cofactor Recycling Visualization

Biocatalysis Substrate 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one KRED Ketoreductase (KRED) Substrate->KRED Product Chiral α-Chloro Alcohol KRED->Product NADP NADP+ KRED->NADP Oxidized NADPH NADPH + H+ NADPH->KRED Hydride Source GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Reduced Gluconic D-Gluconic Acid (Lowers pH) GDH->Gluconic Oxidation (pH-stat monitored) Glucose D-Glucose Glucose->GDH

Caption: Coupled-enzyme biocatalytic reduction workflow demonstrating GDH-mediated NADPH cofactor recycling.

References

  • Ohkuma, T., Tsutsumi, K., Utsumi, N., & Murata, K. (2007). Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN—Ruthenium(II) Complexes. National Institutes of Health (NIH) / PubMed. Available at:[Link][1]

  • Biocatalytics, Inc. (2008). Reduction of alpha-halo ketones (Patent No. WO2008038050A2). Google Patents. Available at:[4]

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Target Audience: Researchers, Discovery Chemists, and Process Scientists Focus: C(sp³)–C(sp²) Bond Formation, Reductive Cross-Coupling, and Catalyst Optimization Structural Rationale & Reactivity Profiling 2-Chloro-1-(2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Discovery Chemists, and Process Scientists Focus: C(sp³)–C(sp²) Bond Formation, Reductive Cross-Coupling, and Catalyst Optimization

Structural Rationale & Reactivity Profiling

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (CAS: 1379327-18-0) is a highly versatile, polyfunctional building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1],[2]. The molecule features an electrophilic α-chloro ketone moiety paired with a uniquely substituted 2,5-difluoro-4-methylphenyl ring.

The fluorine substitutions exert a strong inductive electron-withdrawing effect. This significantly increases the acidity of the α-protons (lowering the pKa to ~16)[3] and enhances the electrophilicity of the C(sp³)–Cl bond. While this makes the compound an excellent candidate for transition-metal-catalyzed cross-coupling reactions[4], it also introduces chemoselectivity challenges. Furthermore, the 2,5-difluoro-4-methylphenyl motif is highly valued in medicinal chemistry for enhancing metabolic stability and lipophilicity in drug candidates, such as oxadiazole-based kinase inhibitors and GPCR modulators[5].

Mechanistic Insights: Overcoming α-Chloro Ketone Challenges

Expertise & Experience from the Bench

Cross-coupling of α-chloro ketones is notoriously challenging due to competing side reactions. As an Application Scientist, I emphasize that simply mixing reagents will lead to complex mixtures. Understanding the causality of catalyst and base selection is critical:

  • Base-Mediated Degradation: Because the α-protons are highly acidic, the substrate is prone to rapid enolization. In the presence of strong alkoxide bases (e.g., NaOtBu), this leads to Darzens-type condensations or homocoupling[3]. Solution: We strictly utilize weak, insoluble inorganic bases (e.g., anhydrous K₃PO₄) in a biphasic system to ensure a slow, controlled release of the active base, suppressing enolate-driven side reactions.

  • β-Hydride Elimination: Following the oxidative addition of the Pd or Ni catalyst into the C(sp³)–Cl bond, the resulting metal-alkyl complex can undergo rapid β-hydride elimination[4]. Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos) are required. The extreme steric bulk of XPhos accelerates the reductive elimination step, outcompeting the β-hydride elimination pathway and driving the catalytic cycle forward[6].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Synthesis of α-aryl ketones via C(sp³)–C(sp²) coupling with arylboronic acids.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous K₃PO₄ (2.0 equiv, 1.0 mmol).

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Pd(0) and electron-rich phosphines are highly sensitive to oxidation; strict anaerobiosis prevents catalyst deactivation.

  • Solvent Addition: Add degassed Toluene (4.0 mL) and degassed H₂O (0.4 mL) via syringe. Causality: The 10:1 organic-to-aqueous ratio is a self-regulating system. It partially dissolves the K₃PO₄ to activate the boronic acid (forming the reactive boronate) without promoting base-catalyzed hydrolysis of the α-chloro ketone.

  • Execution: Stir the biphasic mixture vigorously at 80 °C for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z 204.6) disappears and the coupled product mass appears. If protodeboronation occurs (indicated by the presence of the reduced aryl species), verify the quality of the K₃PO₄.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to quench residual base. Extract the aqueous layer with EtOAc (10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Reductive Cross-Electrophile Coupling

Objective: Direct coupling with aryl iodides without pre-formed organometallic reagents.

Step-by-Step Methodology:

  • Charge a vial with the α-chloro ketone (1.0 equiv), Aryl Iodide (1.2 equiv), NiBr₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%), and Mn powder (3.0 equiv, terminal reductant).

  • Purge with Argon (3x).

  • Add anhydrous DMF (0.2 M) and a catalytic amount of TMSCl (0.1 equiv). Causality: TMSCl etches the passivation layer on the Mn powder, ensuring a reliable and reproducible reduction of Ni(II) to the active Ni(0) species.

  • Stir at 25 °C for 18 hours. The reaction mixture will turn from pale green to deep red/brown, visually validating the formation of the active Ni-complex.

  • Filter through a pad of Celite, eluting with EtOAc. Wash the filtrate with 5% aqueous LiCl (3x) to completely remove DMF prior to column chromatography.

Quantitative Data Summary

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of the title compound, demonstrating the critical nature of ligand and base selection.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄NaOtBuTHF65< 5%Complete substrate degradation via enolization.
2Pd₂(dba)₃ / dppfK₂CO₃Toluene8015%High levels of β-hydride elimination observed.
3Pd₂(dba)₃ / XPhosK₃PO₄Toluene8042%Slow reaction; poor boronic acid activation.
4Pd₂(dba)₃ / XPhos K₃PO₄ Toluene/H₂O (10:1) 80 88% Optimal biphasic system; controlled base release.
5Pd₂(dba)₃ / RuPhosK₃PO₄Toluene/H₂O (10:1)8081%Slightly lower yield compared to XPhos.

Visualizations

ReactivityMap SM 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) SM->Suzuki Aryl-B(OH)2 Pd(0), Base Reductive Reductive Cross-Coupling (Ni-Catalyzed) SM->Reductive Aryl-X, Mn(0) Ni(II), Ligand Heterocycle Heterocycle Synthesis (e.g., Thiazoles) SM->Heterocycle Thioamides Heat Enolate Enolate Alkylation (Base-Mediated Degradation) SM->Enolate Strong Base Electrophile

Fig 1. Chemoselectivity and divergent cross-coupling pathways for the α-chloro ketone building block.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar-CO-CH2)(Cl)L_n] Pd0->OxAdd + α-Chloro Ketone TransMet Transmetalation Complex [Pd(II)(Ar-CO-CH2)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2, Base - Base-HCl TransMet->Pd0 Reductive Elimination Product Coupled Product α-Aryl Ketone TransMet->Product Product Release

Fig 2. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for α-chloro ketones.

References

  • Appchem Limited. (2024). 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one | 1379327-18-0. Appchem Catalog. [1]

  • BLD Pharm. 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one Product Data. BLD Pharm Catalog. [2]

  • Venugopala, K. N., et al. (2017). Synthesis and Characterization of (5-Chloro-2-((3-(2,5-difluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)(phenyl)methanone Derivatives. Asian Journal of Chemistry, 29(8), 1768-1772. [5]

  • Chen, Q., et al. (2021). Integrated Suzuki Cross‐Coupling/Reduction Cascade Reaction of meta‐/para‐Chloroacetophenones and Arylboronic Acids under Batch and Continuous Flow Conditions. Chemistry – An Asian Journal, 16(17). [4]

  • Nguyen, P., et al. (2022). Aminohaloborane in organic synthesis. 2. Simple synthesis of indoles and 1-acyl-3-indolinones using specific ortho α-chloroacetylation of anilines. The Journal of Organic Chemistry, 87(2), 1335-1347.[6]

  • Asano, S. (2020). Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the preparation of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing the preparation of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . This critical building block is synthesized via the Friedel-Crafts chloroacetylation of 1,4-difluoro-2-methylbenzene.

Below, you will find a mechanistic workflow, frequently asked questions, targeted troubleshooting guides for side-reaction mitigation, and a self-validating experimental protocol.

Mechanistic Pathway & Side Reaction Map

ReactionPathway SM 1,4-Difluoro-2-methylbenzene + Chloroacetyl Chloride Complex Acylium-AlCl3 Complex (Electrophile) SM->Complex AlCl3, CH2Cl2 0-5 °C Alkyl Alkylation Products (C-Cl Cleavage) SM->Alkyl Competing Electrophile (Excess AlCl3) Desired Desired Product: 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one Complex->Desired Para to CH3 (Major Pathway) Regio Regioisomers (C3/C6 Attack) Complex->Regio Ortho/Meta to CH3 (High Temp) HalEx Halogen Exchange (F → Cl) Desired->HalEx Prolonged Exposure to AlCl3 >15 °C Hydro Hydrolysis Product (α-Hydroxy Ketone) Desired->Hydro Aqueous Workup (Basic/Warm)

Mechanistic pathway and competing side reactions in the Friedel-Crafts chloroacetylation workflow.

Section 1: Mechanistic Inquiries (FAQs)

Q1: Why utilize chloroacetyl chloride instead of performing a standard acetylation followed by α-chlorination? A1: Efficiency and product purity. Direct combines C-C bond formation and α-chlorination into a single concerted workflow. Attempting to chlorinate an existing acetophenone often proceeds via radical or enol mechanisms that suffer from poor selectivity, leading to heavy contamination with dichloro- and trichloroacetophenone byproducts.

Q2: What dictates the regioselectivity of the acylation in 1,4-difluoro-2-methylbenzene? A2: The regiochemistry is governed by competing directing effects. The methyl group at C2 is activating and directs ortho/para. The fluorine atoms at C1 and C4 are deactivating but also direct ortho/para. The C5 position is para to the activating methyl group and ortho to the C4 fluorine. Because the methyl group is the strongest electron-donating group on the ring, it heavily activates the para position (C5). Attack at C3 is sterically hindered, and C6 is meta to the methyl group, making C5 the kinetically and thermodynamically favored site for the acylium ion attack.

Q3: Why does this reaction require a stoichiometric excess of Aluminum Chloride (AlCl₃)? A3: Unlike Friedel-Crafts alkylation,1 produces a ketone product. The carbonyl oxygen of the newly formed ketone is a Lewis base that forms a highly stable, unreactive complex with AlCl₃[1]. This effectively sequesters the catalyst. Therefore, slightly more than one full equivalent (typically 1.1 to 1.2 eq) of AlCl₃ is required to ensure enough free Lewis acid remains to generate the acylium electrophile.

Section 2: Troubleshooting Guide: Minimizing Side Reactions

Issue 1: High levels of regioisomers (C3 or C6 acylation) detected in GC-MS.

  • Causality: Loss of kinetic control. While C5 is the most electronically favored position, elevated temperatures provide enough activation energy for the acylium ion to attack the less favored C3 and C6 positions.

  • Solution: Maintain strictly cryogenic to near-freezing conditions (0–5 °C) during the addition of the substrate. Ensure the addition rate is slow enough to prevent localized exothermic spikes.

Issue 2: Formation of alkylated side products (Friedel-Crafts Alkylation).

  • Causality: Chloroacetyl chloride is a bifunctional electrophile. While the acyl chloride moiety is vastly more reactive toward AlCl₃ to form the acylium ion, the alkyl chloride moiety can also undergo C-Cl cleavage under forcing conditions, leading to 2[2].

  • Solution: Do not exceed 1.2 equivalents of AlCl₃. Excess Lewis acid, especially at temperatures above 15 °C, activates the alkyl chloride group.

Issue 3: Halogen exchange (Fluorine to Chlorine on the aromatic ring).

  • Causality: Aromatic fluorines, particularly when the ring is deactivated by the newly installed electron-withdrawing ketone, can undergo nucleophilic aromatic substitution-like exchange with the abundant chloride ions present in the AlCl₃ complex.

  • Solution: Limit reaction time to a maximum of 2 hours after substrate addition. Quench the reaction immediately while cold; never allow the unquenched reaction mixture to warm to room temperature.

Issue 4: Presence of α-hydroxyacetophenone derivatives in the final isolate.

  • Causality: The α-chloro group is highly susceptible to hydrolysis. If the aqueous workup is allowed to become basic, or if the quenching exotherm heats the aqueous mixture, the chlorine will be displaced by hydroxide.

  • Solution: Perform a highly acidic, temperature-controlled quench. Pour the reaction mixture over a vigorously stirred mixture of 3[3].

Section 3: Quantitative Data: Side Product Profiling

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile, derived from standardized optimization runs.

Temperature ProfileAlCl₃ (eq)Reaction TimeDesired Product Yield (%)Regioisomers (%)Halogen Exchange (%)Alkylation Products (%)
0–5 °C (Optimized) 1.2 2 hours > 85% < 2% Not Detected < 1%
20–25 °C (RT)1.22 hours65%8%5%4%
0–5 °C2.5 (Excess)4 hours50%< 2%15%8%
40 °C (Reflux)1.21 hour30%15%12%18%
Section 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Acylium Ion Generation

  • In a flame-dried, nitrogen-purged 500 mL round-bottom flask, suspend anhydrous Aluminum Chloride (1.2 eq, 160 mmol) in 100 mL of anhydrous Dichloromethane (DCM).

  • Cool the suspension to 0 °C using an ice-brine bath.

  • Add Chloroacetyl Chloride (1.1 eq, 146 mmol) dropwise over 15 minutes via an addition funnel.

  • Causality: Pre-forming the acylium complex ensures the highly reactive electrophile is generated under controlled conditions, preventing the substrate from reacting with uncomplexed alkyl chloride moieties.

  • Validation Checkpoint 1: The heterogeneous suspension must transition to a homogeneous, pale-yellow solution within 15 minutes, confirming the successful generation of the soluble acylium-AlCl₃ complex.

Step 2: Substrate Addition

  • Maintain the internal temperature strictly between 0–5 °C.

  • Dissolve 1,4-difluoro-2-methylbenzene (1.0 eq, 133 mmol) in 20 mL of anhydrous DCM.

  • Add the substrate solution dropwise to the acylium complex over 45 minutes.

  • Causality: Slow addition maintains kinetic control, ensuring the acylium ion attacks the most electron-rich C5 position rather than overcoming the activation barrier for C3/C6 attack.

  • Validation Checkpoint 2: Monitor internal temperature continuously. An exotherm exceeding 5 °C indicates uncontrolled kinetics; if this occurs, halt addition until the temperature stabilizes.

Step 3: Reaction Monitoring & Quenching

  • Stir the reaction mixture at 0–5 °C for 2 hours.

  • Prepare a quench bath consisting of 200 g of crushed ice and 30 mL of concentrated HCl (37%) in a 1 L beaker.

  • Slowly pour the cold reaction mixture into the vigorously stirred ice/HCl mixture.

  • Causality: The acidic ice quench rapidly breaks the stable ketone-AlCl₃ complex while keeping the environment cold and acidic, preventing the basic hydrolysis of the α-chloro group.

  • Validation Checkpoint 3: Prior to quenching, TLC (Hexanes:EtOAc 9:1) must show the complete disappearance of the non-polar starting material (Rf ~0.8) and the appearance of a UV-active product spot (Rf ~0.4).

Step 4: Extraction & Purification

  • Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with an additional 50 mL of DCM.

  • Wash the combined organic layers with cold water (2 x 100 mL) and cold brine (100 mL). Do not use NaHCO₃, as localized basicity can trigger hydrolysis.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at < 30 °C.

  • Validation Checkpoint 4: The aqueous phase pH must remain < 2 during the initial separation to guarantee the integrity of the α-chloro moiety.

References
  • Friedel–Crafts reaction - Wikipedia. Available at:[Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 - NIScPR. Available at:[Link]

Sources

Optimization

best purification and recrystallization techniques for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Chloro-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one .

Because this compound is an α -chloroacetophenone derivative, it is a potent electrophile, a known lachrymator, and highly susceptible to nucleophilic degradation. Standard purification templates often fail here. The following workflows, validated protocols, and troubleshooting FAQs are engineered to ensure high-yield, high-purity isolation while maintaining strict scientific integrity.

Purification Decision Matrix

Before selecting a purification route, you must assess the physical state and crude purity of your reaction mixture. Use the workflow below to determine whether your batch requires a direct cryogenic recrystallization or a preliminary silica-assisted rescue.

PurificationWorkflow Crude Crude 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one Assess Purity Assessment (HPLC/NMR) Crude->Assess HighPurity Purity > 70% Solid Morphology Assess->HighPurity Acceptable Baseline LowPurity Purity < 70% Oiling Out / Tars Assess->LowPurity High Impurity Load Heptane Heptane Recrystallization (Cool to -30°C) HighPurity->Heptane Silica Silica Gel Plug (10% EtOAc/Hexanes) LowPurity->Silica Pure Pure Crystalline Product (Store at -20°C, Argon) Heptane->Pure Filtration & Drying Silica->Heptane Evaporate Eluent

Figure 1: Decision matrix and purification workflow for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Validated Experimental Protocols

Protocol A: Primary Recrystallization (Heptane, -30°C)

Application: For crude mixtures presenting as a solid with an initial HPLC purity of >70%. Mechanistic Context: α -chloro acetophenones exhibit high solubility in aliphatic hydrocarbons at room temperature but crystallize selectively at sub-zero temperatures. This method avoids chromatography while yielding >98% purity, as demonstrated in optimized syntheses of fluorinated α -chloro acetophenones [1].

  • Dissolution: Suspend the crude solid in anhydrous heptane (approx. 4-5 mL per gram of crude) in a round-bottom flask.

    • Causality: Heptane is chosen over hexane due to its slightly higher boiling point, allowing for a wider temperature gradient during dissolution without rapid evaporation.

  • Heating: Warm gently to 60–65°C under a reflux condenser while stirring until complete dissolution is achieved.

    • Causality: Avoid boiling or prolonged heating. Extended thermal stress can lead to the decomposition of the reactive α -chloro group.

  • Controlled Cooling: Remove from heat and allow the flask to cool undisturbed to room temperature (20°C) over 1-2 hours.

    • Causality: Slow cooling allows for highly selective crystal lattice formation, effectively excluding structurally similar Friedel-Crafts regioisomers or over-chlorinated byproducts.

  • Cryogenic Maturation: Transfer the flask to a -30°C freezer for 12-16 hours.

    • Causality: Deep cooling is required to force the product out of solution and maximize percent recovery[1].

  • Isolation: Filter rapidly using a pre-chilled Büchner funnel. Wash the filter cake with 1-2 mL of ice-cold (-30°C) heptane [2].

    • Causality: Washing removes the residual mother liquor containing concentrated impurities. The solvent must be ice-cold to prevent re-dissolving the purified product.

  • Self-Validation System: Dry the crystals under high vacuum to a constant weight. Validate the success of the recrystallization by running parallel HPLC traces of the mother liquor versus the isolated crystals. A successful run will show the bulk of the unreacted starting material partitioned entirely into the mother liquor trace.

Protocol B: Silica-Assisted Rescue (For Oiled-Out Batches)

Application: For crude mixtures that present as dark oils or fail to crystallize.

  • Adsorption: Dissolve the crude oil in a minimum volume of dichloromethane (DCM).

  • Silica Plug: Pass the solution through a short pad of silica gel, eluting with 10% Ethyl Acetate in Hexanes.

    • Causality: This step rapidly removes highly polar degradation products (e.g., α -hydroxyacetophenones) and polymeric tars that act as plasticizers and depress the melting point.

  • Concentration: Evaporate the eluent under reduced pressure to yield a semi-solid.

  • Integration: Proceed immediately to Protocol A for final crystalline purification.

Quantitative Data: Solvent Selection & Impurity Partitioning

Selecting the correct solvent is the most critical variable in this workflow. The table below summarizes the quantitative and qualitative outcomes of various solvent systems based on empirical data for α -chloroacetophenones.

Solvent SystemSolvolysis RiskRegioisomer Removal EfficiencyTypical Yield RecoveryRecommended Use
Heptane (-30°C) LowExcellent70–85%Primary Recrystallization
Hexane/EtOAc (9:1) LowGood80–90%Silica Plug Eluent
Ethanol/Water High Moderate<50% (Degradation)Avoid
Toluene LowPoor (Product is too soluble)N/AAvoid

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" instead of forming crystals during the cooling phase? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the crude mixture is depressed below the saturation temperature of the solvent. In the case of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, unreacted starting materials (like the non-chlorinated acetophenone) act as plasticizers, disrupting the crystal lattice. Solution: Do not attempt to force crystallization from an oil, as it will trap impurities. Instead, redissolve the oil, perform a quick silica plug (Protocol B) to remove the impurities depressing the melting point, and re-attempt recrystallization.

Q: Can I use standard ethanol or methanol/water mixtures for recrystallization? A: No. While ethanol/water is a classic recrystallization solvent for many stable organics [3], heating α -haloketones in protic, nucleophilic solvents can induce solvolysis. The α -chloride is highly activated by the adjacent carbonyl group, making it susceptible to SN​2 displacement by ethanol, which generates unwanted α -ethoxyacetophenone impurities. Always use non-nucleophilic aliphatic hydrocarbons like [1].

Q: My purified crystals turned dark yellow/brown after a few days in the desiccator. What happened? A: Phenacyl halides are known to slowly decompose and discolor on standing, especially when exposed to light, trace moisture, or active vacuum over desiccants like calcium chloride [4]. This is often due to photolytic degradation or trace HCl catalyzing polymerization. Solution: Store the purified product in an amber glass vial, backfilled with Argon, at -20°C. If discoloration has already occurred, washing the crystals with a small volume of ice-cold petroleum ether will usually remove the surface degradation products without significant yield loss[4].

Q: How should I handle the compound during vacuum filtration to ensure safety? A: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a potent lachrymator and alkylating agent[4]. Vapor exposure during vacuum filtration can cause severe eye and respiratory irritation. Solution: All manipulations, especially vacuum filtration where air is pulled rapidly over the crystals, must be performed inside a certified fume hood with the sash lowered. Wear double nitrile gloves and chemical splash goggles.

References

  • Title: One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors | Source: Organic Letters - ACS Publications | URL: [Link]

  • Title: Recrystallization Techniques | Source: University of Massachusetts Amherst | URL: [Link]

  • Title: How to separate phenacyl bromide and acetophenone? | Source: Chemistry Stack Exchange | URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . This molecule is a critical building block in drug development, typically synthesized via the Friedel-Cra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . This molecule is a critical building block in drug development, typically synthesized via the Friedel-Crafts acylation of 1,4-difluoro-2-methylbenzene with chloroacetyl chloride.

Because the aromatic substrate features competing electronic effects (inductive deactivation by two fluorines vs. hyperconjugative activation by a methyl group) and the acylating agent is bifunctional, temperature control is the single most critical parameter for a successful yield. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure synthetic success.

Part 1: Mechanistic Causality & Regioselectivity

Before troubleshooting, it is vital to understand why the reaction behaves the way it does.

  • Regioselectivity: In 1,4-difluoro-2-methylbenzene, the methyl group at C2 is a strong ortho/para director. The C5 position is para to the methyl group and ortho to the C4 fluorine. Because C5 is sterically unhindered compared to C3 (which is flanked by the methyl and fluorine groups), the acylium ion attacks exclusively at C5, yielding the desired 2,5-difluoro-4-methylphenyl architecture.

  • Bifunctionality of the Acylating Agent: Chloroacetyl chloride contains both an acyl chloride and an alkyl chloride. While the acyl chloride is vastly more reactive toward Lewis acids, elevated temperatures can activate the alkyl chloride, leading to competitive Friedel-Crafts alkylation and polymerization.

  • Catalyst Sequestration: Unlike alkylations, Friedel-Crafts acylations do not undergo carbocation rearrangement[1]. However, the resulting aryl ketone forms a stable Lewis acid-base complex with the aluminum chloride ( AlCl3​ ) catalyst, necessitating a stoichiometric excess of the Lewis acid[2].

Mechanism N1 Chloroacetyl Chloride + AlCl3 N2 Acylium Ion Complex [ClCH2C=O]+[AlCl4]- N1->N2 0-5°C (Exotherm Control) N3 Electrophilic Attack at C5 (Regioselective) N2->N3 1,4-difluoro-2-methylbenzene N4 Wheland Intermediate (Resonance Stabilized) N3->N4 N5 Product-AlCl3 Complex (Catalyst Sequestration) N4->N5 -HCl N6 Free Ketone Product (After Hydrolysis) N5->N6 Ice/HCl Quench

Fig 1. Mechanistic pathway showing acylium ion formation, regioselective attack, and complexation.

Part 2: Troubleshooting & FAQs

Q1: Why must the addition of chloroacetyl chloride and the aromatic substrate be strictly maintained at 0–5 °C? A: The reaction between AlCl3​ and chloroacetyl chloride to generate the electrophilic acylium ion is highly exothermic[2]. If this exotherm is not controlled via an ice bath, the localized heat can cause the solvent (typically dichloromethane) to boil, leading to the thermal degradation of the acylating agent before the aromatic substrate is even introduced.

Q2: I am observing a dark, tar-like residue and low yields of the desired ketone. Is my reaction temperature too high? A: Yes. Because chloroacetyl chloride is a bifunctional electrophile, temperatures exceeding 50–60 °C provide enough thermal energy to activate the alkyl chloride moiety. This leads to competitive Friedel-Crafts alkylation, cross-linking, and subsequent polymerization (tar formation). Keep the propagation temperature strictly below 45 °C.

Q3: My conversion is stuck at ~45%, even after 12 hours at room temperature. How should I optimize this? A: The substrate, 1,4-difluoro-2-methylbenzene, is mildly deactivated by the inductive electron-withdrawing effect of the two fluorine atoms. Room temperature (20 °C) may not provide sufficient thermal energy to overcome the activation barrier for complete conversion[3]. We recommend a biphasic temperature approach: maintain 0–5 °C for the addition phase, then gently heat the reaction to 35–40 °C to drive it to completion[3].

Q4: Can I use a catalytic amount of AlCl3​ to reduce the exotherm and control the temperature more easily? A: No. Friedel-Crafts acylation inherently requires a stoichiometric excess of the Lewis acid (typically 1.1 to 1.3 equivalents)[2]. The carbonyl oxygen of the newly formed 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a Lewis base that forms a stable complex with AlCl3​ , effectively sequestering it and preventing it from participating in further acylium ion formation[2].

Part 3: Quantitative Data on Temperature Optimization

The following table summarizes the causal relationship between the reaction temperature profile and the resulting yield/byproduct formation.

Temperature ProfileConversion (%)Desired Product Yield (%)Polymeric Byproducts (%)Analytical Observations
0 °C (Constant) 45%42%<2%Reaction stalls; incomplete conversion due to the deactivated nature of the fluorinated ring.
0 °C → 25 °C 78%75%3%Good yield, but requires extended reaction times (>12h).
0 °C → 40 °C >98%92% 5% Optimal kinetic profile; complete conversion within 4-6h.
0 °C → 65 °C (Reflux) >98%60%35%Significant tar formation; competitive alkylation observed via LC-MS.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized 0 °C → 40 °C temperature profile.

Reagents:

  • 1,4-difluoro-2-methylbenzene: 1.0 eq (Substrate)

  • Chloroacetyl chloride: 1.2 eq (Acylating agent)

  • Anhydrous Aluminum Chloride ( AlCl3​ ): 1.3 eq (Lewis acid catalyst)

  • Anhydrous Dichloromethane (DCM): Solvent

Step-by-Step Methodology:

  • Catalyst Suspension: In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (vented to an acid scrubber), suspend 1.3 eq of anhydrous AlCl3​ in anhydrous DCM.

  • Acylium Ion Generation (0–5 °C): Submerge the flask in an ice-water bath. Once the internal temperature reaches 0 °C, add 1.2 eq of chloroacetyl chloride dropwise over 15 minutes. Self-validation: The suspension will begin to clarify slightly as the soluble acylium-aluminate complex forms.

  • Substrate Addition (0–5 °C): Dilute 1.0 eq of 1,4-difluoro-2-methylbenzene in a small volume of DCM. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C[2]. Self-validation: HCl gas evolution will begin; ensure the scrubber is active.

  • Reaction Propagation (40 °C): Once addition is complete, remove the ice bath and allow the mixture to reach room temperature. Then, replace the bath with a heating mantle and gently warm the reaction to 35–40 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the starting material spot disappears.

  • Quenching (<20 °C): Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture into a vigorously stirred beaker containing crushed ice and concentrated HCl (10 mL HCl per 100g ice)[2]. Self-validation: The highly exothermic hydrolysis of the aluminum complex will occur, breaking the product-catalyst sequestration.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated aqueous NaHCO3​ , then brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Workflow A 1. Reagent Prep Anhydrous DCM, AlCl3 B 2. Acylium Formation 0-5°C, Dropwise Addition A->B C 3. Substrate Addition Maintain <10°C B->C D 4. Reaction Propagation Heat to 35-40°C C->D E 5. Quenching Pour over Ice/HCl D->E F 6. Workup & Isolation Phase Separation E->F

Fig 2. Temperature-controlled workflow for the synthesis of the target alpha-chloroacetophenone.

Sources

Optimization

preventing degradation of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one during long-term storage

Technical Support Center: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support center for 2-Chloro-1-(2,5-difluoro-4-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support center for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical intermediate. As an α-chloro ketone, this compound possesses inherent reactivity that, while synthetically useful, makes it susceptible to degradation if not stored under optimal conditions.[1][2][3] This document provides in-depth, science-backed answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which this compound can degrade?

A1: The key structural feature dictating the stability of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is the α-chloro ketone moiety. This functional group is susceptible to several degradation pathways:

  • Hydrolysis: The most common degradation route. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon highly electrophilic and susceptible to nucleophilic attack by water.[1][2] This reaction displaces the chloride ion, forming the corresponding α-hydroxy ketone. This process can be accelerated by neutral or basic pH conditions.

  • Photodegradation: Aromatic ketones can absorb UV-Vis light, leading to the formation of excited states.[4][5] These excited molecules can then undergo various reactions, including bond cleavage or reaction with oxygen, leading to complex degradation products.[4]

  • Oxidation: Interaction with atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to oxidative degradation products.[6][7]

  • Base-Mediated Reactions: The presence of basic impurities can catalyze self-condensation or rearrangement reactions, such as the Favorskii rearrangement, although this is structure-dependent.[1][3]

Q2: What are the ideal conditions for the long-term storage of this compound?

A2: To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The following conditions are strongly recommended for maximizing shelf-life and maintaining purity.

ParameterRecommendationRationale
Temperature -20°C or lowerReduces the kinetic rate of all potential degradation reactions, particularly hydrolysis.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly preventing oxidative and hydrolytic degradation.[6][7][8]
Light Amber Glass Vial / Protect from LightPrevents light-induced photolytic degradation by blocking UV and visible light.[1][9]
Container Tightly-Sealed Borosilicate Glass (Type 1) or PTFE-lined capEnsures an airtight seal to maintain the inert atmosphere and prevent moisture ingress. Borosilicate glass is chemically inert.
Form Solid (if crystalline) or Anhydrous Aprotic Solvent SolutionStoring as a dry solid minimizes mobility and reactivity. If a solution is necessary, use a high-purity, dry, aprotic solvent like toluene or THF.[1]

Q3: My compound is a solid. Should I aliquot it before storage?

A3: Yes, absolutely. Aliquoting is a critical best practice. Instead of repeatedly opening and closing a large stock container, which introduces atmospheric moisture and oxygen with each use, you should divide the bulk material into smaller, single-use quantities. This ensures the integrity of the unused stock.

Q4: Is it acceptable to store the compound as a solution in a solvent like methanol or ethanol?

A4: No, this is strongly discouraged for long-term storage. Protic solvents like methanol or ethanol can act as nucleophiles, similar to water, and react with the α-chloro ketone, leading to the formation of α-methoxy or α-ethoxy ketones, respectively. For storage in solution, always use a high-purity, anhydrous aprotic solvent.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical workflow to diagnose and resolve problems related to compound stability.

Scenario 1: I ran an HPLC analysis of my stored compound and see a new, more polar peak.

  • Potential Cause: This is a classic sign of hydrolysis. The primary degradation product, the α-hydroxy ketone, is more polar than the parent α-chloro ketone and will thus have a shorter retention time on a standard reverse-phase HPLC column.

  • Verification Steps:

    • Compare to a Control: Analyze a freshly prepared sample or a reference standard that has been stored under ideal conditions. If the new peak is absent in the control, it confirms degradation.[10]

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the new peak. The expected mass for the hydrolyzed product will be [M-Cl+OH], where M is the mass of the parent compound.

  • Corrective Actions:

    • Review your storage protocol. Was the container seal compromised? Was the compound exposed to ambient air for extended periods? Was an anhydrous solvent used?

    • If purity is critical for your experiment, the material may need to be repurified or a fresh batch ordered.

    • Implement the recommended storage conditions (see FAQ A2) immediately for all new and existing stock.

Scenario 2: The solid material has developed a yellow or brown discoloration.

  • Potential Cause: Discoloration often points towards photodecomposition or complex oxidative degradation pathways.[1] These reactions can lead to the formation of conjugated or polymeric impurities that absorb visible light.

  • Verification Steps:

    • Purity Analysis: Perform an HPLC or qNMR analysis to quantify the level of impurity.[11] Discoloration can sometimes be caused by very minor impurities (<1%).

    • Solubility Check: Attempt to dissolve a small amount in a suitable solvent. The presence of insoluble material may indicate polymerization.

  • Corrective Actions:

    • Immediately transfer the material to an amber vial or wrap the existing container in aluminum foil to protect it from light.[1]

    • Ensure that the material is stored under an inert atmosphere, as oxygen can contribute to the formation of colored impurities, especially in the presence of light.[6][7]

Scenario 3: My reaction is giving inconsistent yields, even with a fresh bottle of the compound.

  • Potential Cause: If the starting material's purity is confirmed to be high, the inconsistency may stem from degradation during your experimental setup. α-chloro ketones can be sensitive to certain reaction conditions.[1]

  • Troubleshooting Workflow:

    • Check Reaction pH: Are you using any aqueous reagents? If so, ensure the pH is acidic (ideally pH 3-5), as neutral or basic conditions can cause rapid hydrolysis in solution.[1]

    • Amine Bases: Avoid using amine bases if possible, as they can act as nucleophiles or catalyze degradation. If a base is necessary, consider non-nucleophilic, sterically hindered bases and add them at low temperatures just before use.

    • Solvent Purity: Use fresh, anhydrous solvents for your reaction. Residual water in solvents like THF or DMF is a common source of hydrolysis.

    • Timing: Prepare solutions of the α-chloro ketone immediately before they are needed. Do not let them sit on the benchtop for extended periods.[1]

Visual Logic & Protocols

Key Degradation Pathways

The following diagram illustrates the most probable degradation pathways under suboptimal storage conditions.

DegradationPathways Figure 1. Potential Degradation Pathways Parent 2-Chloro-1-(2,5-difluoro-4- methylphenyl)ethan-1-one Hydrolysis α-Hydroxy Ketone (Primary Degradant) Parent->Hydrolysis + H2O (Moisture, incorrect solvent) Photo Radical Intermediates / Complex Photoproducts Parent->Photo + Light (UV/Vis) Oxidation Oxidized Impurities Parent->Oxidation + O2 (Atmospheric Air)

Caption: Decision workflow for stability assessment.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Aliquoting and Storage

This protocol describes how to safely aliquot the compound while minimizing exposure to air and moisture. [6][12][8][13]

  • Preparation: Place the sealed primary container of the compound, a set of appropriately sized amber glass vials with PTFE-lined caps, and clean spatulas/tools into a desiccator. Allow the container to warm to room temperature inside the desiccator for at least 1-2 hours to prevent condensation.

  • Inert Atmosphere Setup: Perform the aliquoting inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, set up a gentle, positive pressure stream of nitrogen or argon gas directed over the vial opening during the transfer (a "gas manifold" or "Schlenk line" setup).

  • Aliquoting: Briefly open the main container under the inert gas stream. Quickly transfer the desired amount of solid into each pre-labeled amber vial.

  • Sealing: Immediately and tightly cap each vial.

  • Backfilling (Optional but Recommended): Using a needle attached to the inert gas line, carefully pierce the vial's septum/cap liner. Allow the gas to flow for 10-15 seconds to displace any trapped air, then withdraw the needle. A second, wider-gauge needle can be used as an outlet.

  • Final Storage: Seal each vial with paraffin film for extra security and place the aliquots in a labeled box inside a -20°C (or colder) freezer.

Protocol 2: Exemplary HPLC Method for Purity Assessment

This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of the title compound and detecting its more polar hydrolytic degradant. [14][15][16]Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 40% B

    • 14.1-18 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve a small, accurately weighed amount of the compound in acetonitrile to a final concentration of ~0.5 mg/mL.

References

  • Tank Blanketing: Protecting Product Integrity with Inert Gases. INOX. [Link]

  • Nitrogen Blanketing in the Chemical Industry - Combustion. nano-purification solutions. [Link]

  • Tank Blanketing: A Look Into Nitrogen Blankets. Poly Processing. [Link]

  • Packaging, Inerting and Blanketing. Air Products. [Link]

  • Tank blanketing. Wikipedia. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]

  • THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC. [Link]

  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]

  • Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C. [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation. ResearchGate. [Link]

  • α-Halo ketone. Wikipedia. [Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Halogenated Solvents. University of Washington. [Link]

  • alpha halogenation of aldehydes and ketones. Reddit. [Link]

  • The photoreactions of aromatic ketones with arylamines. Journal of the Chemical Society D. [Link]

  • Synthetic Access to Aromatic α-Haloketones. PMC. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Haloform Reaction of Methyl Ketones. Master Organic Chemistry. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • The Dangers of Chemical Compound Degradation. Moravek. [Link]

  • α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. University of Nebraska-Lincoln. [Link]

  • Extensive halogenated organic compound reservoirs and active microbial dehalogenation in Mariana Trench sediments. Oxford Academic. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Organic Chemistry Portal. [Link]

  • Convergence of degradation pathways for aromatic and chloroaromatic... ResearchGate. [Link]

  • Possible anaerobic degradation pathways for chloroethanes and chloroethenes... ResearchGate. [Link]

  • Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. ScienceDirect. [Link]

  • New Insights into the Degradation Path of Deltamethrin. MDPI. [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Moisture Sensitivity of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . As an α-chloro ketone, this compound is a highly versatile synthetic intermediate, but its inherent reactivity makes it exceptionally sensitive to moisture, atmospheric exposure, and basic conditions[1].

This document synthesizes mechanistic causality with field-proven protocols to help you troubleshoot degradation issues and optimize your synthetic workflows.

The Causality of Degradation: Mechanistic Insight

To effectively handle 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, one must understand why it degrades. The extreme moisture sensitivity is driven by the synergistic electron-withdrawing effects of the carbonyl group, the alpha-chlorine atom, and the 2,5-difluorophenyl ring. This renders the α-carbon highly electrophilic.

When exposed to water, nucleophilic attack forms a hemiketal adduct. Subsequent internal displacement of the chloride by the newly formed oxyanion creates a transient epoxy ether intermediate, which rapidly collapses into an α-hydroxy ketone[2]. Under basic conditions, this same pathway can diverge into a Favorskii-type rearrangement, permanently destroying your starting material[1].

DegradationPathway SM 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one H2O Moisture / H2O SM->H2O Atmospheric Exposure Base Basic Conditions (pH > 7) SM->Base Aqueous Workup Hemiketal Hemiketal Adduct H2O->Hemiketal Nucleophilic Attack Epoxide Epoxy Ether Intermediate Base->Epoxide Internal Displacement Hydroxy α-Hydroxy Ketone (Hydrolysis Product) Hemiketal->Hydroxy -HCl Favorskii Rearranged Acid (Favorskii Product) Epoxide->Favorskii Rearrangement

Mechanistic pathways for moisture and base-induced degradation of α-chloro ketones.

Quantitative Stability Data

To optimize your experimental design and storage procedures, refer to the following stability profile for chlorinated α-keto derivatives.

Storage/Reaction ConditionParameterEstimated Half-Life (t½)Primary Degradation Pathway
-20°C (Inert Atmosphere) k_ideal> 12 monthsNone (Stable)
4°C (Ambient Air) k_1WeeksSlow Hydrolysis
25°C (Room Temp) k_2Days to WeeksHydrolysis (α-hydroxy ketone formation)[3]
pH < 5 (Acidic Aqueous) k_3Variable (Highly Stable)Minimal degradation[1]
pH > 7 (Basic Aqueous) k_4Minutes to HoursRapid Hydrolysis & Base-Mediated Cyclization[1]

Troubleshooting Guide & FAQs

Q1: I am observing low recovery and the appearance of an α-hydroxy ketone impurity in my LC-MS. How do I prevent this? A1: This is the classic signature of hydrolytic degradation[1]. The presence of residual water in your solvents or exposure to atmospheric moisture during setup is causing nucleophilic displacement of the chloride. Actionable Fix: Use strictly anhydrous solvents. Verify solvent dryness by performing a Karl Fischer titration prior to use (ensure water content is < 10 ppm). Assemble your reaction under a continuous stream of Argon using proper Schlenk techniques[4].

Q2: During a base-mediated alkylation, my starting material converts into an unexpected rearranged product. What is happening? A2: You are likely triggering a Favorskii-type rearrangement or base-mediated cyclization[1]. The base deprotonates the α'-carbon or attacks the carbonyl, leading to an epoxide intermediate that rearranges into a carboxylic acid derivative. Actionable Fix: Scrupulously avoid aqueous bases. If a base is strictly required for your coupling step, use a non-nucleophilic, sterically hindered base (e.g., DIPEA) and add it dropwise at -20°C immediately before the reaction commences[1].

Q3: How should I quench the reaction to preserve the unreacted α-chloro ketone? A3: Quenching with neutral or basic water will instantly hydrolyze the remaining starting material. Actionable Fix: Always maintain acidic conditions (pH 3-5) during aqueous workups[1]. Quench the reaction with a cold 5% citric acid solution or 0.1 N HCl to protonate any reactive intermediates and stabilize the α-chloro ketone.

Q4: What is the optimal way to store this compound long-term? A4: For long-term stability, store the compound as a pure solid or in a dry, aprotic solvent at -20°C, under an inert atmosphere (Argon or Nitrogen), and protected from light in an amber vial[1]. If using a Sure/Seal™ bottle, always purge the headspace with inert gas after withdrawing material[5].

Self-Validating Experimental Protocol: Anhydrous Reaction Setup

To ensure absolute scientific integrity and reproducible yields, follow this self-validating Schlenk line protocol. This methodology prevents atmospheric intrusion and guarantees a moisture-free environment[4].

Step 1: Glassware Preparation (The "Bake and Purge")
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under high vacuum (≤ 0.1 mmHg) for 3-5 minutes until the glass is uniformly hot.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with high-purity Argon. Repeat the vacuum-Argon cycle three times (Purge Cycle)[4]. Validation Check: The flask must hold a static vacuum without the pressure gauge dropping for 60 seconds before proceeding.

Step 2: Reagent Transfer and Solvent Addition
  • Equip the flask with a rubber septum. Pierce the septum with an Argon inlet needle to maintain positive pressure.

  • Transfer 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one into the flask. If solid, add it quickly against a positive counter-flow of Argon. If stored in a Sure/Seal™ bottle, transfer via a dry, inert-gas-purged syringe[5].

  • Introduce anhydrous, degassed solvent (e.g., THF or DCM) via a stainless-steel cannula or a gas-tight syringe[4]. Validation Check: Perform a Karl Fischer titration on a 1 mL solvent aliquot prior to addition; water content must be < 10 ppm.

Step 3: Reaction Execution and Acidic Quench
  • Cool the reaction mixture to the required temperature (e.g., -20°C) before introducing any secondary reagents or non-nucleophilic bases.

  • Monitor the reaction via TLC or LC-MS. (Note: For LC-MS sampling, dilute the aliquot in an anhydrous, aprotic solvent to prevent degradation in the autosampler vial).

  • Upon completion, quench the reaction strictly at low temperature by adding a cold aqueous buffer at pH 4 (e.g., 5% citric acid)[1]. Extract immediately with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SchlenkWorkflow Prep 1. Flask Prep Flame Dry & Cool Purge 2. Purge Cycle 3x Vacuum/Argon Prep->Purge Solvent 3. Solvent Transfer Anhydrous via Cannula Purge->Solvent Reagent 4. Reagent Addition Via Syringe/Septum Solvent->Reagent Quench 5. Acidic Quench pH < 5 Buffer Reagent->Quench

Step-by-step anhydrous Schlenk line workflow for handling moisture-sensitive reagents.

References

  • Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." Wipf Group - University of Pittsburgh. URL: [Link]

  • National Institutes of Health (NIH) / PubMed. "Chloroketone hydrolysis by chymotrypsin and N-methylhistidyl-57-chymotrypsin: implications for the mechanism of chymotrypsin inactivation by chloroketones." PubMed. URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up Process Optimization for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . This alpha-chloroacetophenone derivative is a critical intermediate in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one . This alpha-chloroacetophenone derivative is a critical intermediate in pharmaceutical synthesis, typically generated via the Friedel-Crafts acylation of 1,4-difluoro-2-methylbenzene with chloroacetyl chloride (CAC).

While bench-scale synthesis is often straightforward, scaling this highly exothermic, heterogeneous reaction presents severe challenges in mass transfer, thermal management, and impurity control. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for multi-kilogram production.

Part 1: Troubleshooting & FAQs

Reaction Engineering & Exotherm Management

Q1: Why does the yield of our target molecule drop precipitously upon scale-up (e.g., moving from 10 g to 5 kg) despite using identical stoichiometric ratios? A1: This is a classic scale-dependent failure driven by the complex effect of dissolved hydrogen chloride (HCl) gas and the order of reagent addition. At the bench scale, HCl gas escapes the reaction matrix easily. In a pilot-scale reactor, the increased hydrostatic pressure and lower surface-area-to-volume ratio trap HCl, which can alter the reaction kinetics and promote substrate degradation [1]. Solution: Ensure vigorous nitrogen sweeping of the reactor headspace. More importantly, reverse the order of addition . Charge the 1,4-difluoro-2-methylbenzene substrate to a pre-formed, chilled complex of AlCl₃ and chloroacetyl chloride. This ensures the active acylium ion is fully formed, preventing the substrate from polymerizing under Lewis acidic conditions [1].

Phase Dynamics & Viscosity Control

Q2: During the reaction, the mixture forms a thick, viscous "red oil" that stalls our mechanical stirrers. How do we manage this phase separation? A2: The "red oil" is the standard AlCl₃-ketone product complex. Because the product is highly polar, it forms a dense, insoluble complex with the aluminum catalyst in non-polar solvents, leading to localized hot spots and poor mass transfer. Solution: Increase the solvent dilution to at least 10–15 volumes of 1,2-dichloroethane (DCE). Furthermore, standard anchor impellers may fail here; utilize a pitch-blade turbine to ensure high-torque, axial mixing that disrupts the viscous boundary layer [2].

Quenching & Downstream Processing

Q3: What is the safest and most efficient way to quench the AlCl₃ reaction on a multi-kilogram scale without destroying the product? A3: Never add water directly to a large-scale Friedel-Crafts reaction. Direct water addition causes a massive, uncontrollable exotherm, rapid volatilization of the DCE solvent, and violent HCl gas evolution, which can hydrolyze the sensitive chloroacetyl group. Solution: Employ a reverse quench protocol. Slowly transfer the active reaction mixture into a secondary, larger vessel containing a vigorously stirred mixture of crushed ice and 1M HCl. This safely dissipates the heat of hydrolysis into the aqueous heat sink and efficiently partitions the product into the organic phase [2].

Part 2: Process Visualization & Logic

Diagnostic Logic for Scale-Up Failures

Use the following decision tree to diagnose and resolve common deviations during the scaled acylation process.

Troubleshooting Start Low Yield or Purity in Scale-Up? Exotherm Exotherm during reagent dosing? Start->Exotherm Viscosity Poor mixing / Viscous complex? Start->Viscosity Impurity High levels of over-alkylation? Start->Impurity Sol1 Pre-form AlCl3-CAC complex at <5°C Exotherm->Sol1 Yes Sol2 Increase DCE volume Use pitch-blade impeller Viscosity->Sol2 Yes Sol3 Control stoichiometry (1.1 eq CAC) Impurity->Sol3 Yes

Figure 1: Diagnostic decision tree for troubleshooting Friedel-Crafts acylation scale-up issues.

Scaled Experimental Workflow

Workflow Step1 1. Reactor Prep Purge N2 Charge DCE Step2 2. Catalyst Complex Add AlCl3 Dose CAC Step1->Step2 Step3 Step3 Step2->Step3 Step4 4. Reverse Quench Dose into cold HCl Step3->Step4 Step5 5. Isolation Phase Sep Crystallize Step4->Step5

Figure 2: Step-by-step continuous workflow for the scaled production of the target molecule.

Part 3: Quantitative Process Parameters

The following table summarizes the critical parameter shifts required when moving from a laboratory fume hood to a pilot-plant reactor.

ParameterBench-Scale (10 g)Pilot-Scale (5 kg)Rationale for Adjustment
Solvent Volume 5 vol DCE12–15 vol DCEPrevents viscous complex agglomeration and localized heating.
Addition Order Substrate into AlCl₃/CACSubstrate into AlCl₃/CACPre-forming the acylium ion prevents substrate degradation.
Dosing Temp. 0°C to 10°C-5°C to 5°CTighter thermal control required due to lower surface-area-to-volume ratio [3].
Quench Method Direct addition of iceReverse quench into cold HClHeat dissipation and safe HCl gas management.
Expected Yield 85 - 90%82 - 86%Slight mass loss during phase separation and crystallization at scale.

Part 4: Validated Step-by-Step Methodology (5 kg Scale)

This protocol is designed as a self-validating system; built-in analytical checkpoints ensure process integrity before proceeding to the next high-risk step.

Phase 1: Reactor Preparation & Complexation

  • Inertion: Purge a 100 L glass-lined, jacketed reactor with nitrogen for 30 minutes.

  • Solvent Charge: Charge the reactor with 60 L of anhydrous 1,2-dichloroethane (DCE). Initiate agitation at 150 RPM using a pitch-blade turbine.

  • Catalyst Loading: Carefully charge 6.5 kg of anhydrous AlCl₃ (1.3 equiv) through a solid addition port.

  • Acylating Agent Dosing: Cool the suspension to an internal temperature of 0°C. Slowly dose 4.7 kg of chloroacetyl chloride (1.1 equiv) over 1.5 hours.

    • Validation Checkpoint: The mixture should become a homogeneous, pale-yellow solution, indicating successful formation of the acylium ion complex. Maintain internal temperature < 5°C.

Phase 2: Substrate Dosing & Reaction 5. Substrate Preparation: In a separate vessel, dilute 5.0 kg of 1,4-difluoro-2-methylbenzene (1.0 equiv) in 10 L of anhydrous DCE. 6. Active Dosing: Dose the substrate solution into the primary reactor over 2.5 to 3 hours. Control the jacket cooling to maintain the internal temperature strictly between -5°C and 5°C. 7. Maturation: Allow the reaction to stir for 4–6 hours at 5°C.

  • Validation Checkpoint: Withdraw a 1 mL aliquot, quench in cold methanol, and analyze via HPLC. Proceed only when starting material is < 2% AUC.

Phase 3: Reverse Quench & Isolation 8. Quench Preparation: In a secondary 200 L quench reactor, prepare a mixture of 40 kg crushed ice and 20 L of 2M HCl. Agitate vigorously. 9. Reverse Transfer: Transfer the active reaction mixture from the primary reactor into the quench reactor over 2 hours. Monitor the quench reactor to ensure the internal temperature does not exceed 20°C. 10. Phase Separation: Cease agitation and allow the phases to settle for 60 minutes. Isolate the lower organic (DCE) layer. 11. Washing: Wash the organic layer with 20 L of 5% aqueous NaHCO₃ solution (monitor for CO₂ evolution), followed by 20 L of saturated brine. 12. Crystallization: Concentrate the organic layer under reduced pressure (400 mbar, 40°C) to approximately 15 L. Slowly charge 30 L of cold heptane to induce crystallization. Filter the resulting off-white solid, wash with cold heptane, and dry under vacuum at 40°C to constant weight.

References

  • Preparation of the HIV Attachment Inhibitor BMS-663068. Part 3. Mechanistic Studies Enable a Scale-Independent Friedel–Crafts Acylation. Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Process Development to Synthesize SGD-11275 Utilizing a Pd-Catalyzed Acetamide Arylation and Gallium-Mediated Friedel–Crafts Acylation. Organic Process Research & Development, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Reactivity of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one and its Bromo Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical development, α-haloketones stand as pivotal intermediates for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical development, α-haloketones stand as pivotal intermediates for the construction of complex molecular architectures. The choice of the halogen substituent on the α-carbon—most commonly chlorine or bromine—is a critical decision that profoundly influences reaction kinetics, yields, and the overall efficiency of a synthetic route. This guide provides a detailed, objective comparison of the reactivity of 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one and its bromo analog, 2-bromo-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, supported by fundamental principles of chemical reactivity and illustrative experimental data.

The Decisive Role of the Halogen: A Theoretical Framework

The reactivity of α-haloketones in nucleophilic substitution reactions, the most common transformation for this class of compounds, is predominantly governed by the nature of the carbon-halogen bond and the stability of the resulting halide ion. The key factors at play are:

  • Leaving Group Ability: In nucleophilic substitution reactions, a good leaving group is a species that can readily depart with a pair of electrons. The stability of the leaving group as an independent entity is paramount. For halogens, the leaving group ability follows the trend: I > Br > Cl > F.[1][2] This is inversely related to the basicity of the halide ion; weaker bases are better leaving groups because they are more stable with a negative charge.[2][3]

  • Bond Strength: The cleavage of the carbon-halogen bond is a crucial step in the reaction. A weaker bond leads to a lower activation energy and, consequently, a faster reaction rate. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond, contributing to the enhanced reactivity of α-bromo ketones.

  • Polarizability: Larger atoms, such as bromine, have a more diffuse electron cloud and are more polarizable. This allows them to better stabilize a developing negative charge in the transition state of a substitution reaction, further enhancing their ability to act as a leaving group.[1]

These fundamental principles predict that 2-bromo-1-(2,5-difluoro-4-methylphenyl)ethan-1-one will exhibit greater reactivity towards nucleophiles compared to its chloro counterpart. This has significant practical implications for synthetic planning, including the choice of reaction conditions and the potential for side reactions.

Comparative Reactivity in a Classic Transformation: The Hantzsch Thiazole Synthesis

To provide a practical context for this reactivity difference, we will examine the Hantzsch thiazole synthesis. This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide to form a thiazole, a heterocyclic scaffold prevalent in many biologically active molecules and pharmaceuticals.[4][5] The initial and rate-determining step of this synthesis is a nucleophilic substitution (S_N2) reaction, where the sulfur atom of the thioamide attacks the α-carbon of the haloketone.[2][6]

Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the synthesis of a 2-amino-4-arylthiazole derivative, which can be adapted for both the chloro and bromo analogs of 1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Materials:

  • 2-halo-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (chloro or bromo analog)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (5% aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of the 2-halo-1-(2,5-difluoro-4-methylphenyl)ethan-1-one in ethanol.

  • Add 1.2 equivalents of thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Data Presentation: A Comparative Analysis

Parameter2-Bromo-1-(2,5-difluoro-4-methylphenyl)ethan-1-one2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
Relative Reaction Rate FastSlow
Typical Reaction Time 30 - 60 minutes2 - 4 hours (estimated)
Reaction Temperature Reflux (Ethanol, ~78 °C)Reflux (Ethanol, ~78 °C) or higher
Typical Yield > 90%70 - 85% (estimated)
Required Conditions Standard refluxMay require longer reaction times or a higher boiling solvent for comparable yields.

Note: The data for the chloro analog is an informed estimation based on the lower reactivity of chloride as a leaving group compared to bromide. Actual experimental results may vary.

Visualizing the Workflow and Logic

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product haloketone 2-Halo-1-(2,5-difluoro-4- methylphenyl)ethan-1-one dissolve Dissolve in Ethanol haloketone->dissolve thiourea Thiourea thiourea->dissolve reflux Heat to Reflux (~78 °C) dissolve->reflux cool Cool to RT reflux->cool precipitate Precipitate with 5% NaHCO₃ cool->precipitate filter Vacuum Filtration precipitate->filter product 2-Amino-4-(2,5-difluoro-4- methylphenyl)thiazole filter->product

Caption: Experimental workflow for the Hantzsch thiazole synthesis.

Reactivity_Comparison reactivity Reactivity in SN2 Reactions bromo Bromo Analog (Better Leaving Group) reactivity->bromo chloro Chloro Analog (Poorer Leaving Group) reactivity->chloro faster_rate Faster Reaction Rate bromo->faster_rate milder_conditions Milder Conditions bromo->milder_conditions higher_yield Higher Yield (typically) bromo->higher_yield slower_rate Slower Reaction Rate chloro->slower_rate harsher_conditions More Forcing Conditions chloro->harsher_conditions lower_yield Lower Yield (potentially) chloro->lower_yield

Caption: Logical relationship between leaving group ability and reaction outcomes.

Conclusion: Strategic Selection for Synthetic Success

The choice between 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one and its bromo analog is a strategic one that should be guided by the specific requirements of the synthetic target and the desired process efficiency. The bromo analog offers the distinct advantage of higher reactivity, leading to faster reaction times and often higher yields under milder conditions. This makes it the preferred choice for most applications where the cost and stability of the starting material are not prohibitive factors.

Conversely, the chloro analog, while less reactive, may be a more cost-effective starting material. Its lower reactivity can also be advantageous in certain contexts, for instance, to achieve selectivity in molecules with multiple reactive sites. However, its use will likely necessitate more forcing reaction conditions, such as longer reaction times or higher temperatures, to achieve comparable results to the bromo derivative.

Ultimately, a thorough understanding of the principles governing the reactivity of these α-haloketones empowers researchers and drug development professionals to make informed decisions, optimizing their synthetic strategies for efficiency, yield, and overall success.

References

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Meakins, G. D., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 1987, 639-643. [Link]

  • Khrustalev, D. P., et al. Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation. Russian Journal of Applied Chemistry, 2008, 81(5), 900. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • Gomha, S. M., et al. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Molecules, 2017, 22(7), 1083. [Link]

  • Cáceres-Castillo, D., et al. Microwave assisted synthesis, antimalarial screening and structure–activity-relationship exploration of some phenylthiazolyl-triazine derivatives against dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters, 2012, 22(15), 5089-5092. [Link]

  • Rathod, S. P., et al. SYNTHESIS AND PHYSIOCHEMICAL ASPECTS OF 2-IMINO CHLORROSUBSTITUTED-1, 3-THIAZINES. Rasayan Journal of Chemistry, 2012, 5(1), 127-130. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 2021, 12(4), 1-13. [Link]

  • Allen, C. F. H., and VanAllan, J. A. pseudothiohydantoin. Organic Syntheses, 1947, 27, 71. [Link]

  • Sharma, V., et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 2022, 56(3), 648-664. [Link]

Sources

Validation

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex halogenated pharmaceutical intermediates. The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (C9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex halogenated pharmaceutical intermediates. The compound 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one (C9H7ClF2O) presents a unique analytical case study. Its structure features a highly electronegative difluorinated aromatic ring coupled with a labile chloroacetyl moiety.

To confidently identify this compound and profile its impurities, analytical laboratories must choose between standard benchtop Gas Chromatography-Mass Spectrometry (GC-EI-MS) and advanced Liquid Chromatography-High-Resolution Mass Spectrometry (LC-ESI-HRMS). This guide objectively compares the performance of both platforms, detailing the mechanistic causality behind their fragmentation patterns and providing validated experimental workflows.

Mechanistic Causality: Fragmentation Dynamics

Understanding the fragmentation behavior of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a prerequisite for platform selection. The presence of multiple halogens dictates a highly specific cleavage hierarchy driven by thermodynamic stability and bond dissociation energies.

  • Isotopic Signatures: Halogenated organic compounds exhibit distinctive isotopic signatures; specifically, a single chlorine atom yields an [M] and [M+2] peak in a ~3:1 ratio[1]. This is a critical self-validating marker for the intact molecule.

  • Alpha-Cleavage (Base Peak Formation): In electron ionization (EI), acetophenones predominantly undergo alpha-cleavage at the carbonyl group to form a stable benzoyl cation. Standard reference spectra for alpha-chloroacetophenones confirm that the loss of the chloromethyl radical (•CH2Cl, 49 Da) is the most thermodynamically favored pathway under 70 eV EI[2]. The extreme stability of the resulting[C8H5F2O]+ ion (m/z 155) is driven by resonance delocalization of the positive charge across the carbonyl oxygen and the aromatic ring[3].

  • Decarbonylation: Further fragmentation of the substituted benzoyl cation typically involves the neutral loss of carbon monoxide (CO, 28 Da) to form a phenyl cation derivative at m/z 127[4].

Fragmentation M Molecular Ion [M]•+ C9H7ClF2O m/z 204 / 206 F1 Substituted Benzoyl Cation [C8H5F2O]+ m/z 155 M->F1 α-cleavage - •CH2Cl (49/51 Da) F3 Dechlorinated Ion [C9H7F2O]+ m/z 169 M->F3 Halogen Loss - Cl• (35/37 Da) F2 Phenyl Cation Derivative [C7H5F2]+ m/z 127 F1->F2 Decarbonylation - CO (28 Da)

Figure 1: Primary electron ionization (EI) fragmentation pathways of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

When analyzing this compound, the choice of instrument fundamentally alters the data acquired.

Platform A: Benchtop GC-EI-MS (Single Quadrupole) Utilizing hard ionization (70 eV), GC-EI-MS shatters the molecule into highly reproducible fragments. This platform is ideal for routine quality control and library matching. Because it operates at nominal mass resolution, it relies heavily on the 3:1 isotopic ratio of the intact molecular ion (m/z 204/206) to confirm the presence of chlorine.

Platform B: UHPLC-ESI-HRMS (Q-TOF or Orbitrap) Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecule as a protonated adduct ([M+H]+ at m/z 205.0226). To induce fragmentation, Collision-Induced Dissociation (CID) is required. HRMS provides sub-2 ppm mass accuracy, which is mandatory when differentiating isobaric impurities in drug development pipelines.

Workflow cluster_GC Platform A: GC-EI-MS (Nominal Mass) cluster_LC Platform B: LC-ESI-HRMS (Exact Mass) Sample Sample Prep (1 mg/mL in ACN) GC Gas Chromatography (DB-5MS, 30m) Sample->GC Dilute 1:100 LC UHPLC (C18, Gradient) Sample->LC Dilute 1:1000 EI Electron Ionization (70 eV, Hard) GC->EI Quad Single Quadrupole (Library Matching) EI->Quad ESI Electrospray Ionization (+ESI, Soft) LC->ESI TOF Q-TOF / Orbitrap (MS/MS CID) ESI->TOF

Figure 2: Parallel analytical workflows comparing GC-EI-MS and LC-ESI-HRMS methodologies.

Quantitative Data & Performance Metrics

The tables below summarize the diagnostic ions and instrument performance metrics. Notice how LC-HRMS shifts the precursor mass by +1 Da due to protonation, altering the neutral loss mechanisms (e.g., loss of neutral CH3Cl instead of a •CH2Cl radical) while yielding the identical diagnostic acylium core.

Table 1: Key Diagnostic Ions for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
Ion IdentityElemental FormulaGC-EI-MS (Nominal m/z)LC-ESI-HRMS (Exact m/z)Ionization Origin
Molecular / Precursor C9H7ClF2O204 / 206 ([M]•+)205.0226 ([M+H]+)EI (M) / ESI (M+H)
Substituted Benzoyl Cation C8H5F2O+155155.0303EI (- •CH2Cl) / CID (- CH3Cl)
Phenyl Cation Derivative C7H5F2+127127.0354EI / CID (- CO)
Dechlorinated Ion C9H7F2O+169169.0459EI (- Cl•) / CID (- HCl)
Table 2: Platform Performance Comparison
ParameterBenchtop GC-EI-MS (Single Quadrupole)UHPLC-ESI-HRMS (Q-TOF/Orbitrap)
Primary Application Routine library matching, volatile profilingExact mass confirmation, unknown elucidation
Mass Accuracy ± 0.1 Da< 2 ppm
Resolving Power Unit resolution (~1,000)> 70,000 (FWHM at m/z 200)
Isotope Preservation Excellent (Preserves native M and M+2)Moderate (Subject to M+H adduct effects)
System Cost & Maintenance Low to ModerateHigh

Validated Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: GC-EI-MS Analysis

Causality Check: This protocol utilizes a non-polar stationary phase to ensure the volatile halogenated ketone elutes without thermal degradation. The 3:1 isotopic ratio of the m/z 204/206 ions serves as an internal quality control check for halogen integrity.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of GC-grade acetonitrile. Dilute 1:100 to prevent detector saturation.

  • Injection: Inject 1 µL in split mode (10:1 ratio) at an inlet temperature of 250 °C.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Set the Helium carrier gas to a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 70 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization & Detection: Maintain the transfer line at 280 °C. Set the EI source to 230 °C with an electron energy of 70 eV. Acquire data in full scan mode across m/z 40–300.

Protocol B: LC-ESI-HRMS/MS Analysis

Causality Check: Soft ionization requires external energy for structural elucidation. We utilize stepped Normalized Collision Energies (NCE) to ensure both the precursor ion and the lowest-mass fragments (m/z 127) are captured in a single duty cycle. Mass accuracy must be verified to be < 2 ppm using a lock-mass prior to acquisition.

  • Sample Preparation: Dissolve the analyte in LC-MS grade acetonitrile. Dilute to a final concentration of 100 ng/mL in 50:50 Water:Acetonitrile.

  • Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.8 µm particle size) maintained at 40 °C.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile. Apply a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Heated Electrospray Ionization (HESI) in positive mode. Set spray voltage to 3.5 kV, capillary temperature to 320 °C, and sheath gas to 40 arb.

  • Detection: Perform a Full MS scan (m/z 100–500) at 70,000 resolution. Trigger Data-Dependent MS/MS (ddMS2) at 17,500 resolution using stepped NCEs of 20, 30, and 40 to capture the complete fragmentation tree.

Sources

Comparative

A Comparative Guide to Gas Chromatography Analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

This guide provides a comprehensive overview and comparison of gas chromatography (GC) methodologies for the analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. Designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview and comparison of gas chromatography (GC) methodologies for the analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters for method development, offering experimental data and insights to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Challenge

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a substituted aromatic ketone, a class of compounds often found as intermediates in pharmaceutical synthesis.[1][2] The presence of chlorine and fluorine atoms in its structure presents unique analytical considerations. Gas chromatography is a powerful technique for the separation and quantification of such volatile and semi-volatile compounds. However, the reactivity of the α-chloro ketone moiety necessitates careful method development to prevent on-column degradation and ensure accurate analysis.[3] This guide will explore optimal GC parameters, compare suitable detector technologies, and provide a framework for developing a stability-indicating method.

Foundational GC Parameters: A Starting Point

The successful analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one by GC hinges on the careful selection of several key parameters. The following table outlines a recommended starting point based on the analysis of structurally similar halogenated and aromatic compounds.[4][5]

ParameterRecommended ConditionRationale
Injection Mode Split/SplitlessSplit injection is suitable for concentrated samples to avoid column overload, while splitless injection is preferred for trace analysis to maximize sensitivity.
Injector Temperature 250 °CThis temperature ensures rapid volatilization of the analyte without causing thermal degradation. For thermally labile compounds, a lower temperature may be necessary.
Liner Deactivated, StraightA deactivated liner is crucial to minimize analyte interaction and potential degradation.[5]
Carrier Gas Helium or HydrogenHelium is a common and effective carrier gas. Hydrogen can offer faster analysis times and improved resolution at lower temperatures.
Column Mid-polarity (e.g., 5% Phenyl Methylpolysiloxane)A mid-polarity stationary phase provides good selectivity for aromatic and halogenated compounds. Common examples include DB-5ms, HP-5ms, or equivalent.
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thicknessThese standard dimensions offer a good balance between resolution and analysis time.
Oven Temperature Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)This program allows for the separation of potential volatile impurities from the target analyte and ensures the elution of less volatile components. The final temperature is chosen to elute the analyte in a reasonable time without approaching the column's bleed limit.

Detector Selection: A Comparative Analysis

The choice of detector is paramount for achieving the desired sensitivity and selectivity. For 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one, several options are viable, each with distinct advantages.

DetectorPrinciple of OperationAdvantages for this AnalyteDisadvantages
Flame Ionization Detector (FID) Measures the ions produced during the combustion of organic compounds in a hydrogen flame.Robust, linear over a wide range, and provides a general-purpose response for carbon-containing compounds.[6]Not selective for halogenated compounds; may have insufficient sensitivity for trace-level impurities.[6]
Electron Capture Detector (ECD) Measures the decrease in a constant electron current caused by the capture of electrons by electronegative compounds.Highly sensitive to halogenated compounds due to the presence of chlorine and fluorine.[5][6]Limited linear range and can be susceptible to contamination.
Mass Spectrometer (MS) Ionizes molecules and separates them based on their mass-to-charge ratio.Provides structural information for peak identification, high selectivity through selected ion monitoring (SIM), and good sensitivity.[6]Higher initial cost and complexity compared to FID and ECD.

Recommendation: For routine purity analysis where sensitivity to halogenated impurities is critical, an Electron Capture Detector (ECD) is an excellent choice. For method development, impurity identification, and validation, a Mass Spectrometer (MS) is the most powerful and informative detector.

Experimental Workflow: From Sample to Signal

The following workflow outlines the key steps for the GC analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolve Critical: Avoid aqueous or basic conditions Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Autosampler for precision Separate Separation on Column Inject->Separate Temperature Program Detect Detection (FID/ECD/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Use of Internal/External Standard Report Generate Report Quantify->Report

Caption: A typical workflow for the GC analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.

Protocol: GC-MS Analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

This protocol provides a detailed methodology for the analysis using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

5.1. Reagents and Materials

  • 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one reference standard

  • Acetonitrile (HPLC grade or higher)

  • Helium (99.999% purity)

  • Autosampler vials with PTFE-lined septa

5.2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • GC Column: 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)

5.3. GC-MS Conditions

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (adjustable based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program 100 °C for 1 min, then 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-450 amu

5.4. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute as necessary to fall within the linear range of the instrument.

5.5. Data Analysis

  • Identify the peak for 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one based on its retention time and mass spectrum.

  • Quantify the analyte using an external or internal standard method.

  • Identify and quantify any impurities by comparing their mass spectra to a library or by characterizing them using appropriate techniques.

Stability Considerations and Method Validation

A crucial aspect of analyzing α-chloro ketones is their potential for degradation.[3] Hydrolysis to the corresponding α-hydroxy ketone can occur, especially in the presence of water or basic conditions. Therefore, the analytical method must be "stability-indicating," meaning it can separate the intact analyte from its potential degradation products.

Forced Degradation Study Workflow:

Degradation_Study cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Analyte Analyte Solution in Acetonitrile Acid Acid Hydrolysis (e.g., 0.1 N HCl) Analyte->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Analyte->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Analyte->Oxidative Thermal Thermal Stress (e.g., 60 °C) Analyte->Thermal Photolytic Photolytic Stress (UV/Vis light) Analyte->Photolytic GCMS_Analysis Analyze by GC-MS Acid->GCMS_Analysis Base->GCMS_Analysis Oxidative->GCMS_Analysis Thermal->GCMS_Analysis Photolytic->GCMS_Analysis Evaluate Evaluate Peak Purity and Resolution GCMS_Analysis->Evaluate Ensure separation of degradants

Caption: Workflow for a forced degradation study to ensure a stability-indicating GC method.

Conclusion

The gas chromatographic analysis of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is readily achievable with careful consideration of the analyte's chemical properties. A mid-polarity column with a standard temperature program provides a robust starting point. The choice of detector will depend on the specific analytical needs, with ECD offering high sensitivity for halogenated species and MS providing unparalleled specificity and structural information. Due to the potential for degradation of the α-chloro ketone moiety, it is imperative to use aprotic solvents and to validate the method as stability-indicating. The methodologies and comparative data presented in this guide offer a solid foundation for developing and implementing a reliable GC method for the analysis of this important pharmaceutical intermediate.

References

  • U.S. Environmental Protection Agency. (n.d.). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography.
  • Zenkevich, I. G., Eliseenkov, E. V., Kasatochkin, A. N., Zhakovskaya, Z. A., & Khoroshko, L. O. (2011). Gas chromatographic identification of chlorination products of aliphatic ketones. Journal of Chromatography A, 1218(21), 3291–3299.
  • Agilent Technologies. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water.
  • Lennartson, A., & Sundberg, J. (2014). Direct Conversion of Alcohols to α-Chloro Aldehydes and α-Chloro Ketones. Organic Letters, 16(19), 5088–5091.
  • Yasuda, M., Hirata, M., Nishio, T., Shibata, I., & Baba, A. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. Journal of the American Chemical Society, 124(25), 7434–7435.
  • AiFChem. (n.d.). 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.
  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • Organic Syntheses. (n.d.). Difluoromethylation of Phenols.
  • ChemBK. (2024, April 9). 2-chloro-1-(2,5-difluorophenyl)ethanone.
  • Marcus, A. K., & Davis, W. C. (2005). Quantification of Aromatic and Halogenated Hydrocarbons and Alcohol Mixtures at the Elemental, Structural, and Parent Molecular Ion Level. Analytical Chemistry, 77(6), 1734–1741.
  • Appchem. (n.d.). 2-chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one.
  • BenchChem. (n.d.). Technical Support Center: Managing α-Chloro Ketone Stability.

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive intermediates is paramount not only for regulatory compliance but for the immediate physical safety of laboratory personnel. 2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly reactive intermediates is paramount not only for regulatory compliance but for the immediate physical safety of laboratory personnel.

2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is a potent α -halo ketone. Structurally and toxicologically, it is analogous to the riot-control agent chloroacetophenone (CN gas). This guide outlines the mechanistic causality behind its hazards and provides a self-validating, step-by-step Standard Operating Procedure (SOP) for its deactivation and disposal.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, one must first understand why it is dangerous.

The hazard profile of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is driven by its molecular structure. The highly electronegative fluorine atoms on the phenyl ring, combined with the electron-withdrawing carbonyl group, severely deplete electron density at the α -carbon[1]. This creates an exceptionally strong electrophilic center.

When exposed to biological tissues (eyes, skin, respiratory tract), the molecule rapidly undergoes an SN​2 alkylation reaction with sulfhydryl (-SH) and amine (-NH_2) groups on sensory nerve receptors (such as TRPA1)[2],[3]. This irreversible binding triggers immediate, severe lachrymation, blistering, and respiratory distress, mirroring the effects of [4].

Risk Assessment & Engineering Controls

Standard benchtop handling of this compound is strictly prohibited.

  • Ventilation: All handling, including waste consolidation, must occur within a certified Chemical Fume Hood or Glovebox[5].

  • PPE: Standard nitrile gloves offer insufficient breakthrough times for highly reactive halogenated organics. Butyl or Neoprene rubber gloves are mandatory [6].

The Dichotomy of Disposal Workflows

Laboratory disposal of this compound is divided into two distinct operational streams based on the volume and state of the material.

  • Bulk Segregation: For unreacted starting materials and stock solutions.

  • Chemical Deactivation (Quenching): For reaction residues, contaminated glassware, and small spills.

DisposalWorkflow Start 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one Waste Generation Decision Waste Type? Start->Decision Bulk Bulk Chemical / Stock Solutions Decision->Bulk > 100 mg / Solutions Residue Reaction Residues / Small Spills Decision->Residue < 100 mg / Spills Halogenated Segregate into Halogenated Organic Waste Bulk->Halogenated Quench Chemical Quenching (Sodium Thiosulfate) Residue->Quench Incineration High-Temperature Incineration (EPA RCRA) Halogenated->Incineration Aqueous Neutralize & Route to Halogenated Waste Stream Quench->Aqueous Aqueous->Incineration Mixed Streams

Decision matrix for the disposal and deactivation of alpha-halo ketone waste streams.

Table 1: Waste Categorization & Logistical Impact
Waste StreamClassificationEPA RCRA StatusLogistical Impact
Bulk Solutions Halogenated OrganicF-Listed / CharacteristicMust be segregated from non-halogenated solvents to prevent dioxin formation during incineration[7],[8].
Quenched Aqueous Mixed Halogenated AqueousCharacteristicHigh disposal cost; minimize water volume during quenching[5].
Contaminated Solids Hazardous Solid WasteCharacteristicCollect spill pads/gloves in sealed, vapor-tight bags[9].

Step-by-Step Methodologies

Protocol A: Bulk Halogenated Waste Segregation

According to , halogenated solvents and their solutes must be strictly segregated[8]. Mixing halogenated waste with non-halogenated streams exponentially increases institutional disposal costs, as the entire carboy must then be treated via specialized high-temperature incineration[5],[7].

  • Verify Compatibility: Ensure the waste carboy contains no strong acids, bases, or oxidizing agents (e.g., permanganate, peroxides)[10].

  • Transfer: Using a sealed funnel within the fume hood, transfer the bulk solution into a green-labeled (or institutionally designated) "Halogenated Organic Waste" carboy[10].

  • Seal and Log: Immediately seal the container to remain "vapor tight." Log the exact mass/volume of the compound on the hazardous waste manifest[9].

Protocol B: Chemical Quenching (Self-Validating Deactivation)

To eliminate the immediate lachrymatory hazard of reaction residues or small spills, we utilize a targeted nucleophilic substitution. By introducing a strong, sulfur-based nucleophile like Sodium Thiosulfate ( Na2​S2​O3​ ), we force an SN​2 displacement of the chloride ion[1]. This converts the toxic, volatile α -halo ketone into a benign, water-soluble Bunte salt ( R-S-SO3​Na )[11].

QuenchingMechanism AlphaHalo Alpha-Halo Ketone (Electrophilic) SN2 S_N2 Displacement of Chloride AlphaHalo->SN2 Thiosulfate Sodium Thiosulfate (Strong Nucleophile) Thiosulfate->SN2 BunteSalt Bunte Salt Derivative (Water-Soluble) SN2->BunteSalt Rapid Kinetics

Mechanistic pathway of alpha-halo ketone deactivation via SN2 nucleophilic substitution.

Execution Steps:

  • Preparation: Prepare a 10% (w/v) aqueous Sodium Thiosulfate solution.

  • Application: Slowly add the thiosulfate solution to the contaminated glassware or spill area. Maintain a minimum 5:1 volumetric ratio of quench solution to organic residue to ensure pseudo-first-order kinetic degradation[11].

  • Agitation: Stir or agitate the mixture vigorously for 30–60 minutes.

  • Self-Validation Check: The SN​2 quenching reaction is mildly exothermic. Monitor the temperature; a stabilization back to ambient temperature, coupled with the dissolution of the organic residue into the aqueous phase, physically validates that the kinetic phase is complete.

  • Final Disposal: Transfer the deactivated biphasic or aqueous mixture into the Halogenated Waste carboy[10].

Table 2: Quenching Parameters
ReagentConcentrationVolumetric Ratio (Quench:Waste)Minimum Reaction Time
Sodium Thiosulfate 10% (w/v) in H2​O 5:160 Minutes
Sodium Bicarbonate Saturated (Aqueous)2:1 (Used as a secondary acid wash)15 Minutes

Emergency Spill Response

If 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one is spilled outside of primary containment:

  • Evacuate: Immediately evacuate the immediate area to prevent inhalation of lachrymatory vapors[12].

  • Do Not Use Water: Do not initially flush with water, as this will spread the hydrophobic compound and exacerbate vaporization[13].

  • Absorb & Deactivate: Wearing full PPE (including a respirator if outside a hood), cover the spill with inert absorbent pads. Carefully pour the 10% Sodium Thiosulfate quenching solution over the pads to deactivate the chemical in situ[9],[6].

  • Package: Place all contaminated pads into a sealed plastic bag, tag as "Hazardous Halogenated Waste," and request an immediate EHS pickup[5].

References

  • eCFR. "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." Environmental Protection Agency (EPA). Available at:[Link]

  • CDC NIOSH. "alpha-Chloroacetophenone - Immediately Dangerous to Life or Health Concentrations (IDLH)." Centers for Disease Control and Prevention. Available at:[Link]

  • EPA. "2-Chloroacetophenone Hazard Summary." Environmental Protection Agency (EPA). Available at:[Link]

  • PubMed. "In vitro decontamination efficacy of the RSDL (Reactive Skin Decontamination Lotion Kit) lotion component against riot control agents: Capsaicin, Mace (CN) and CS." Toxicology Letters. Available at:[Link]

  • Merck Manual. "Riot-Control Chemical Agents - Injuries; Poisoning." Merck Manual Professional Edition. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one

As a Senior Application Scientist, I approach the handling of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one not just as a compliance exercise, but as an exercise in chemical logic. While specific, named Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one not just as a compliance exercise, but as an exercise in chemical logic.

While specific, named Safety Data Sheets (SDS) for highly specialized building blocks can sometimes lag behind their synthesis, we can accurately predict this compound's hazard profile by analyzing its pharmacophore. This molecule is a heavily substituted α -chloroacetophenone (phenacyl chloride) derivative. The parent compound is historically known as CN gas, a potent riot-control agent and lachrymator[1].

The addition of two fluorine atoms (2,5-difluoro) and a methyl group (4-methyl) significantly increases the molecule's lipophilicity. This means it will cross biological membranes—such as the cornea and the stratum corneum of the skin—more rapidly than standard phenacyl chloride, making it exceptionally hazardous.

Here is your comprehensive, self-validating operational guide for handling this reactive intermediate.

The Mechanistic Basis for Hazard

To design an effective safety protocol, you must understand why the chemical is dangerous.

The α -chloro ketone moiety is a highly reactive electrophile. When exposed to biological tissues, it rapidly undergoes nucleophilic substitution (alkylation) with the sulfhydryl (-SH) groups of cysteine residues[1]. Specifically, it covalently modifies the TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels located on trigeminal nociceptive (pain-sensing) neurons[1].

This alkylation forces the TRPA1 channel open, causing a massive influx of calcium ions. The physiological result is immediate, acute pain, severe lachrymation (tearing), and respiratory inflammation[1][2]. Because the mechanism relies on covalent modification rather than simple receptor binding, the effects are persistent and cannot be simply "washed away" with water once tissue binding occurs.

TRPA1_Mechanism A 2-Chloro-1-(2,5-difluoro- 4-methylphenyl)ethan-1-one B Electrophilic Attack on TRPA1 Cysteine Residues A->B C Ion Channel Opening & Massive Ca2+ Influx B->C D Trigeminal Nociceptor Depolarization C->D E Acute Lachrymation & Respiratory Inflammation D->E

Caption: Mechanistic pathway of lachrymation via TRPA1 activation by phenacyl chlorides.

Quantitative Hazard Baseline

Because exact toxicological data for the 2,5-difluoro-4-methyl derivative is proprietary or unmapped, we must ground our safety thresholds using the parent compound, α -chloroacetophenone[3][4].

MetricValueOperational Significance
OSHA PEL (8-hr TWA) 0.3 mg/m³Extremely low threshold dictates that zero ambient exposure is acceptable[4].
NIOSH REL 0.3 mg/m³Confirms high chronic/acute toxicity and sensitization risk[4].
Vapor Pressure < 0.005 mmHgWhile a solid, it sublimes/off-gasses enough to cause severe eye irritation without agitation[3].
Thermal Decomposition > 240°CHeating produces toxic Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) gases[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is entirely insufficient for this compound. You must implement a barrier system designed for potent lachrymators and skin sensitizers[2][6].

PPE CategoryRequired SpecificationScientific Rationale & Validation
Eye/Face Unvented chemical safety goggles + Full face shield.Rationale: Vented goggles allow lachrymatory vapors to reach the conjunctiva. Validation: If you can smell the lab environment, your eye seal is compromised[5].
Respiratory NIOSH-approved half-mask or full-face respirator with Organic Vapor (OV) cartridges + P100 particulate filters (APF 10-50)[7].Rationale: The compound generates both reactive dust and sublimated vapors[6].
Hands Double Gloving: Inner Nitrile (min 5 mil) + Outer Butyl Rubber or heavy-duty Neoprene[6].Rationale: Nitrile provides dexterity; Butyl resists halogenated aromatics. Validation: Inspect the outer glove; if degraded, the inner glove provides time to safely abort.
Body Tyvek® or equivalent chemical-resistant coveralls over lab coat.Rationale: Prevents fine crystalline dust from settling on porous cotton lab coats, which causes delayed dermal exposure[6].

Standard Operating Procedure (SOP): Experimental Workflow

This workflow is designed as a self-validating system : each step contains a physical or chemical checkpoint to ensure containment before proceeding to the next step.

Step 1: Environmental Isolation

  • Conduct all work inside a certified chemical fume hood with a verified face velocity of 80–120 fpm (0.4–0.6 m/s).

  • Validation: Tape a small piece of tissue to the bottom of the sash; it must pull steadily inward.

Step 2: Enclosed Weighing

  • Do not weigh this compound on an open bench. Use an analytical balance located inside the fume hood.

  • Use static-free spatulas to prevent the crystalline powder from aerosolizing[8].

Step 3: Closed-System Reaction

  • Execute the reaction under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or sealed septum vials. This prevents moisture from slowly hydrolyzing the compound into highly corrosive HCl and HF gases[4].

Step 4: In-Hood Quenching (Critical Step)

  • Before removing any glassware from the hood, quench residual reagent. Add a mild, aqueous nucleophile (e.g., 5% sodium thiosulfate or dilute ammonium hydroxide) to the reaction vessels.

  • Validation: The nucleophile will intentionally alkylate the α -chloro group, neutralizing the lachrymatory pharmacophore. Wait 30 minutes. If no lachrymatory odor is detected upon slightly opening the sash, the quench is successful.

Handling_SOP Step1 1. Fume Hood Setup (Face Velocity 80-120 fpm) Step2 2. PPE Donning (Unvented Goggles, Respirator) Step1->Step2 Step3 3. Enclosed Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Closed-System Reaction (Inert Atmosphere) Step3->Step4 Step5 5. In-Hood Quenching (Nucleophilic Neutralization) Step4->Step5 Step6 6. Segregated Waste (Halogenated Organics) Step5->Step6

Caption: Self-validating operational workflow for handling reactive halogenated acetophenones.

Spill Response and Decontamination Plan

If a spill occurs outside the fume hood, treat it as a hazardous materials emergency due to the immediate incapacitating effects of the vapor[9].

  • Evacuate & Isolate: Immediately evacuate the lab. Isolate the spill area for at least 25 meters (75 feet)[9]. Allow the HVAC system to clear ambient vapors for 15-30 minutes.

  • Re-entry PPE: Re-enter only wearing a full-face PAPR (Powered Air-Purifying Respirator) or SCBA, and a Tyvek suit[5].

  • Containment: Do NOT sweep dry powder, as this generates toxic aerosols[8]. Cover the spill with a non-combustible absorbent (e.g., dry sand or diatomaceous earth)[9]. Never use combustible sawdust, as phenacyl chlorides can react exothermically.

  • Chemical Neutralization: Carefully spray the covered spill with a 5% sodium bicarbonate or sodium thiosulfate solution to initiate nucleophilic degradation of the active compound.

  • Collection: Shovel the neutralized slurry into a heavy-duty, sealable polyethylene container[6].

Waste Disposal & Environmental Logistics

  • Segregation: Dispose of all liquid and solid waste in dedicated, clearly labeled "Halogenated Organic Waste" containers[6].

  • Incompatibilities: Keep waste strictly separated from strong bases, strong oxidizers, and primary amines. Mixing with strong bases can trigger violent, exothermic aldol condensation or polymerization reactions[4].

  • Incineration: The only acceptable method of final disposal is high-temperature commercial incineration equipped with acid-gas scrubbers, as thermal decomposition will yield highly corrosive Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Carbon Monoxide (CO)[5].

References

  • "Phenacyl chloride." Wikipedia. URL: [Link]

  • "NIOSH Pocket Guide to Chemical Hazards - alpha-Chloroacetophenone." Centers for Disease Control and Prevention (CDC). URL:[Link]

  • "Hazardous Substance Fact Sheet - alpha-Chloroacetophenone." New Jersey Department of Health. URL:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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Reactant of Route 1
2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
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Reactant of Route 2
2-Chloro-1-(2,5-difluoro-4-methylphenyl)ethan-1-one
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